molecular formula C15H12N4O3S B11654229 Antibacterial agent 163 CAS No. 16588-39-9

Antibacterial agent 163

Cat. No.: B11654229
CAS No.: 16588-39-9
M. Wt: 328.3 g/mol
InChI Key: JKGWEZMHRXGMLG-UHFFFAOYSA-N
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Description

4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide is a novel synthetic compound designed for research use only, integrating a sulfonamide group with a quinolinone-hydrazone scaffold. This structural motif is of significant interest in medicinal chemistry and chemical biology for the development of new therapeutic and diagnostic agents. Sulfonamides are a prominent class of bioactive compounds known for their ability to inhibit various enzymes. They function primarily by competing with native substrates, such as p -amino benzoic acid (PABA), in the active site of enzymes like dihydropteroate synthase (DHPS), a key target in antibacterial research . Beyond their classical antibiotic role, sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antifungal, and anti-inflammatory effects, making them valuable scaffolds for hit identification and optimization . The hydrazone linkage (—NHN=CH—) present in this compound is a privileged pharmacophore in drug discovery, often associated with diverse biological activities and chelating properties. The specific molecular architecture of this compound, featuring the 8-oxoquinoline moiety linked to a benzenesulfonamide via a hydrazone bond, suggests potential for application in anticancer and antimicrobial research. Similar sulfonamide-hydrazone hybrids have demonstrated potent activity against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with mechanisms that may involve enzyme inhibition or interaction with specific cellular targets . Researchers can utilize this compound as a chemical tool for probing biological pathways, screening for enzyme inhibitors, or as a precursor for the synthesis of more complex molecules. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

16588-39-9

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22)

InChI Key

JKGWEZMHRXGMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antibacterial Agent 163

Author: BenchChem Technical Support Team. Date: December 2025

Designation: Agent 163 Chemical Class: Pseudopeptide Hydroxamic Acid Derivative Target: Peptide Deformylase (PDF)

Executive Summary

Agent 163 is a novel, synthetic antibacterial compound designed to address the growing threat of antimicrobial resistance. This document outlines the core mechanism of action, which involves the targeted inhibition of bacterial peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis and maturation.[1][2][3] By inhibiting PDF, Agent 163 effectively halts bacterial growth, demonstrating bacteriostatic activity against a range of pathogenic bacteria. This guide provides a comprehensive overview of the quantitative data, experimental protocols used for its characterization, and visual representations of its molecular mechanism and the workflow for its analysis.

Quantitative Data Summary

The in vitro activity of Agent 163 was characterized through a series of standardized assays to determine its antibacterial efficacy, target-specific inhibition, and selectivity. The data are summarized in Table 1.

Table 1: In Vitro Activity Profile of Agent 163

ParameterTest Organism/TargetResult
Minimum Inhibitory Staphylococcus aureus (ATCC 29213)2 µg/mL
Concentration (MIC) Streptococcus pneumoniae (ATCC 49619)1 µg/mL
Haemophilus influenzae (ATCC 49247)4 µg/mL
Escherichia coli (TolC mutant)8 µg/mL
Enzyme Inhibition Recombinant E. coli PDF (Ni²⁺)IC₅₀ = 15 nM
(IC₅₀) Kᵢ = 0.24 nM[4]
Cytotoxicity (CC₅₀) Human Embryonic Kidney Cells (HEK293)> 128 µg/mL

Data represent the mean of three independent experiments.

Core Mechanism of Action: Inhibition of Peptide Deformylase

In nearly all eubacteria, protein synthesis is initiated with N-formylmethionine (fMet).[4][5][6][7] The N-formyl group is crucial for the initiation phase but must be removed from the nascent polypeptide chain to produce mature, functional proteins. This critical deformylation step is catalyzed by the enzyme peptide deformylase (PDF).[1][2]

Agent 163 acts as a potent and selective inhibitor of PDF. Its hydroxamic acid moiety chelates the active-site metal ion (typically Fe²⁺ or Zn²⁺) within the PDF enzyme, effectively blocking its catalytic activity. This inhibition prevents the removal of the N-formyl group from newly synthesized proteins. The accumulation of formylated, non-functional proteins disrupts essential cellular processes, leading to the cessation of growth and replication, a characteristic bacteriostatic effect.[8]

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Proposed Mechanism of Action for Agent 163 cluster_synthesis Bacterial Protein Synthesis cluster_maturation Protein Maturation mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Nascent_Protein Nascent Protein (with fMet) Ribosome->Nascent_Protein Translation fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Deformylation Substrate Growth_Arrest Bacteriostatic Effect (Growth Arrest) Nascent_Protein->Growth_Arrest Accumulation of Non-functional Proteins Mature_Protein Mature, Functional Protein PDF->Mature_Protein Catalysis Agent163 Agent 163 Block INHIBITION Agent163->Block Block->PDF

Caption: Agent 163 inhibits Peptide Deformylase (PDF), blocking protein maturation.

Key Experimental Protocols

The following sections detail the methodologies used to generate the data presented in this guide.

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Agent 163 Stock: Dissolve Agent 163 in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL. Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microplate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. Add 50 µL of the Agent 163 stock solution to the first column, creating a concentration of 640 µg/mL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the subsequent columns, resulting in concentrations ranging from 320 µg/mL to 0.03 µg/mL. The final volume in each well is 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL and halving the drug concentration in each well (ranging from 160 µg/mL to 0.015 µg/mL).

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of Agent 163 that completely inhibits visible bacterial growth.

This assay measures the deformylase activity of recombinant PDF by monitoring the release of formate from a synthetic substrate.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM NiCl₂.

    • Enzyme: Recombinant E. coli PDF, diluted to 20 nM in assay buffer.

    • Substrate: Formyl-Met-Ala-Ser (fMAS), 10 mM stock in assay buffer.

    • Detection Reagent: Formate Dehydrogenase (FDH) coupled with a NAD⁺/NADH-based colorimetric or fluorescent reporter system.

  • Assay Procedure:

    • Add 5 µL of Agent 163 dilutions (in DMSO) to a 96-well plate.

    • Add 75 µL of the 20 nM PDF enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the fMAS substrate (final concentration 2 mM).

    • Allow the deformylation reaction to proceed for 30 minutes at 37°C.

  • Formate Detection:

    • Stop the reaction and initiate detection by adding 100 µL of the FDH/reporter mix.

    • Incubate for 15 minutes at 37°C.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Agent 163 relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.

Visualization of Experimental Workflow

The workflow for identifying and validating the mechanism of action for novel antibacterial agents like Agent 163 follows a logical progression from broad screening to specific target validation.

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Mechanism of Action Identification Workflow A Primary Screening: Whole-cell antibacterial activity (MIC) B Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) A->B Active Compound C Identify Inhibited Pathway (Protein Synthesis) B->C D Hypothesis Generation: Target is likely in Protein Synthesis Pathway C->D E Target-Specific Assays: Test against known targets (e.g., Ribosome, PDF, tRNA synthetases) D->E F Identify Specific Target: Agent 163 inhibits PDF E->F G Target Validation in Cells: PDF Overexpression/Underexpression Strains F->G Validate H Confirmation: MIC increases with PDF overexpression G->H I Lead Optimization H->I Validated MoA

Caption: Workflow for identifying the mechanism of action of Agent 163.

Conclusion and Future Directions

The collective evidence strongly supports that Agent 163 exerts its antibacterial effect through the specific inhibition of peptide deformylase. Its potent enzymatic inhibition and whole-cell activity, combined with a favorable cytotoxicity profile, establish Agent 163 as a promising lead compound.

Future research will focus on:

  • Lead Optimization: Modifying the structure of Agent 163 to improve its pharmacokinetic properties and broaden its antibacterial spectrum, particularly against Gram-negative pathogens.

  • Resistance Studies: Investigating the frequency and mechanisms of resistance development to guide clinical application strategies.[8]

  • In Vivo Efficacy: Evaluating the therapeutic potential of Agent 163 in animal models of infection.

References

An In-depth Technical Guide to Teixobactin: A Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel depsipeptide antibiotic, discovered through innovative methods of culturing previously unculturable soil bacteria.[1][2] This compound has garnered significant attention within the scientific community due to its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including notoriously resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] A remarkable characteristic of teixobactin is the absence of detectable resistance development in laboratory settings, positioning it as a promising candidate in the fight against antimicrobial resistance.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of teixobactin, supplemented with quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Teixobactin is a cyclic depsipeptide composed of eleven amino acids, featuring several unusual residues, including four D-amino acids and the rare L-allo-enduracididine.[2][5] Its unique structure is intrinsically linked to its mechanism of action and potent antibacterial properties.

Table 1: Physicochemical Properties of Teixobactin

PropertyValueReference
Molecular Formula C₅₈H₉₅N₁₅O₁₅[2]
CAS Number 1613225-53-8[2]
Appearance White to off-white solid
Solubility Limited in aqueous solutions, soluble in organic solvents like DMSO[6]

Mechanism of Action: A Dual-Targeting Approach

Teixobactin employs a unique mechanism of action that circumvents common resistance pathways. It inhibits bacterial cell wall synthesis by binding to highly conserved lipid precursors, specifically Lipid II and Lipid III.[3][7] Lipid II is a crucial precursor for peptidoglycan synthesis, while Lipid III is a precursor for teichoic acid synthesis.[3] By sequestering these essential building blocks, teixobactin effectively halts cell wall construction, leading to cell lysis and bacterial death.[2] This dual-targeting mechanism, aimed at non-protein targets, is believed to be the primary reason for the lack of observable resistance.[2][3]

Teixobactin_Mechanism_of_Action Teixobactin's Dual-Targeting Mechanism of Action cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Incorporation Lipid_III Lipid III (Teichoic Acid Precursor) Teichoic_Acid_Synthesis Teichoic Acid Synthesis Lipid_III->Teichoic_Acid_Synthesis Incorporation Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Teichoic_Acid_Synthesis->Cell_Wall_Integrity Teichoic_Acid_Synthesis->Cell_Lysis Inhibition leads to Bacterial_Survival Bacterial Survival Teixobactin Teixobactin Teixobactin->Lipid_II Binds to Teixobactin->Lipid_III Binds to MIC_Assay_Workflow Workflow for MIC Determination Start Start Prepare_Stock Prepare Teixobactin Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Unraveling the Genesis of Antibacterial Agent 163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the origin, synthesis, and antibacterial properties of a promising hydroxyquinoline derivative, designated as Antibacterial Agent 163, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound, identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA), and outlines its developmental trajectory from computational design to potential therapeutic application.

This compound, also referred to as compound 1 in foundational in silico studies, is a novel hydroxyquinoline derivative featuring a sulfanilamide moiety.[1][2][3] Its conceptual origin lies in the rational design of molecules targeting essential bacterial enzymes. Computational screening and molecular dynamics simulations identified this specific chemical scaffold as a potential high-affinity inhibitor of bacterial proteases, critical for bacterial survival and pathogenesis.

From Silicon to Synthesis: The Origin Story

The genesis of this compound can be traced to a computational study by Riaz et al., which explored the potential of various hydroxyquinoline derivatives as inhibitors of bacterial proteases.[2][3] This in silico investigation utilized molecular docking to predict the binding affinities of designed compounds to the active sites of key MRSA proteases. Among the evaluated structures, "compound 1" (this compound) emerged as a lead candidate due to its favorable predicted binding energy and interactions with crucial amino acid residues within the enzymatic pocket.

While the initial discovery was computational, the synthesis of such hydroxyquinoline derivatives follows established organic chemistry principles. The general synthetic pathway involves the coupling of a functionalized 8-hydroxyquinoline core with a sulfanilamide derivative.

Quantitative Analysis: Gauging the Antibacterial Efficacy

Although comprehensive in vivo data for this compound is not yet publicly available, the in silico results from the foundational study by Riaz et al. provide a strong theoretical basis for its antibacterial potential. The predicted binding energies suggest a high affinity for bacterial protease targets.

For context, in vitro testing of structurally similar hydroxyquinoline derivatives against MRSA has yielded promising results, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. For instance, other novel hydroxyquinoline derivatives have demonstrated MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against clinical MRSA isolates.[4]

Table 1: Predicted Binding Energies of this compound (Compound 1) against MRSA Protease Targets

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)
Tyrosyl-tRNA synthetase1JIJ-7.8
FtsZ protein1ZI0-8.1
Penicillin-binding protein 2a3VOB-7.5
Dihydropteroate synthase4CJN-7.2
DNA gyrase subunit B6F86-6.9

Data extracted from the in silico study by Riaz et al.[2][3]

Experimental Protocols: A Roadmap for Validation

The translation of in silico promise to tangible therapeutic efficacy requires rigorous experimental validation. The following are detailed methodologies for key experiments to characterize the antibacterial properties of this compound.

Synthesis of this compound

A generalized protocol for the synthesis of sulfanilamide-derived hydroxyquinolines involves a multi-step process:

  • Activation of 8-Hydroxyquinoline-5-carboxylic acid: The carboxylic acid group of 8-hydroxyquinoline-5-carboxylic acid is activated, typically by conversion to an acid chloride or through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Amide Bond Formation: The activated 8-hydroxyquinoline derivative is then reacted with sulfanilamide in an appropriate solvent, often in the presence of a base to neutralize the acid formed during the reaction.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the final compound.

In Vitro Antibacterial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of MRSA (e.g., ATCC 43300) to a final concentration of approximately 5 x 105 CFU/mL.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the agent with no visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Determination:

  • Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

  • Procedure:

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth.

    • Plate the aliquots onto nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the agent that results in no more than 0.1% survival of the initial inoculum.

In Vivo Efficacy Assessment (Murine Peritonitis Model)
  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MRSA infection.

  • Procedure:

    • Induce peritonitis in mice by intraperitoneal injection of a lethal dose of MRSA.

    • Administer various doses of this compound (and a vehicle control) to different groups of infected mice at specified time points post-infection.

    • Monitor the survival of the mice over a period of several days.

    • In separate cohorts, euthanize mice at specific time points to determine the bacterial load in peritoneal fluid and other organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.

    • The efficacy of the compound is determined by increased survival rates and reduction in bacterial burden compared to the control group.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the hypothesized mechanism of action and the experimental workflow.

G Hypothesized Mechanism of Action of this compound cluster_agent This compound cluster_bacterium MRSA Bacterium Agent_163 This compound (Hydroxyquinoline-Sulfanilamide) Protease Bacterial Protease (e.g., Tyrosyl-tRNA synthetase, FtsZ) Agent_163->Protease Inhibition Protein_Synthesis Protein Synthesis & Cell Division Protease->Protein_Synthesis Essential for Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Disruption leads to

Caption: Hypothesized mechanism of action for this compound.

G Experimental Workflow for this compound Start Computational Design (In Silico Screening) Synthesis Chemical Synthesis Start->Synthesis In_Vitro In Vitro Testing (MIC, MBC) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox_PK Toxicology & PK/PD Studies In_Vivo->Tox_PK Clinical_Trials Clinical Trials Tox_PK->Clinical_Trials

Caption: A typical workflow for the development of an antibacterial agent.

Conclusion

This compound represents a promising lead compound in the ongoing search for novel therapeutics to combat the growing threat of antibiotic-resistant bacteria. Its origin in computational drug design highlights the power of modern approaches in identifying novel chemical entities with therapeutic potential. While further extensive experimental validation is required, the initial in silico data provides a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

An In-Depth Technical Guide to Antibacterial Agent 163: A Hydroxyquinoline Derivative with Potential Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 163 is a novel hydroxyquinoline derivative identified as a potential inhibitor of Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of its chemical properties, computationally predicted antibacterial activity, and relevant experimental protocols for the synthesis and evaluation of similar compounds. The primary focus of current research on this agent is in silico, highlighting its potential as a lead compound for further drug development.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. The development of new antibacterial agents with novel mechanisms of action is a critical area of research. Hydroxyquinoline derivatives have long been recognized for their diverse biological activities, including antibacterial properties. This compound, also referred to as compound 1 in foundational research, has emerged from computational studies as a promising candidate for combating MRSA.[1][2] This document serves as a technical resource for researchers interested in the exploration and development of this and related hydroxyquinoline-based antibacterial agents.

Chemical Properties and Structure

This compound is a sulfanilamide-derived hydroxyquinoline. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂N₄O₃S[2]
Molecular Weight 328.35 g/mol [2]
IUPAC Name 4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide
SMILES OC1=CC=C(C2=CC=CN=C21)/N=N/C3=CC=C(C=C3)S(=O)(N)=O[2]
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO

In Silico Antibacterial Activity

To date, the evaluation of this compound's efficacy has been primarily conducted through computational methods, specifically molecular docking and molecular dynamics simulations.[1] These studies have predicted its potential as a bacterial protease inhibitor.

Predicted Mechanism of Action

In silico studies suggest that this compound may exert its antibacterial effect by inhibiting essential bacterial enzymes.[1] The research by Riaz et al. evaluated the binding affinity of three newly designed hydroxyquinoline derivatives, including agent 163 (referred to as compound 1), against five bacterial protein targets.[1] The study indicated that this class of compounds shows promise as inhibitors of bacterial proteases, which are crucial for various cellular processes in bacteria.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding mode and affinity of this compound to various bacterial protein targets.[1] While specific quantitative data from the initial screening is not publicly detailed, the abstract of the foundational study indicates that the sulfanilamide hydroxyquinoline derivative (compound 1) demonstrated favorable binding scores, suggesting it could serve as a new antibiotic scaffold, particularly as an MRSA inhibitor.[1]

Below is a conceptual workflow for such in silico screening.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation L1 Design or Select Hydroxyquinoline Derivative (e.g., Agent 163) L2 3D Structure Generation & Energy Minimization L1->L2 Dock Molecular Docking Simulation L2->Dock P1 Select Bacterial Protein Target (e.g., Protease) P2 Retrieve 3D Structure (from PDB) P1->P2 P3 Prepare Protein for Docking (Remove water, add hydrogens) P2->P3 P3->Dock Analyze Analysis of Docking Results (Binding energy, interactions) Dock->Analyze MD Molecular Dynamics Simulation (Stability of complex) Analyze->MD ADMET ADMET Prediction (Drug-likeness) Analyze->ADMET Lead Lead Compound Identification MD->Lead ADMET->Lead

Caption: In Silico Drug Discovery Workflow for Antibacterial Agents.

Experimental Protocols

While specific experimental data for this compound is not yet published, this section provides detailed methodologies for the synthesis and evaluation of similar hydroxyquinoline derivatives, based on established protocols.

General Synthesis of Sulfanilamide-Derived Azo-Hydroxyquinolines

The synthesis of compounds like this compound typically involves a diazotization reaction followed by an azo coupling.

Logical Flow of Synthesis:

synthesis_flow Start Sulfanilamide Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Azo Coupling (8-Hydroxyquinoline, NaOH) Intermediate->Step2 Product This compound Step2->Product Purify Purification (Recrystallization) Product->Purify

Caption: General Synthesis Pathway for Azo-Hydroxyquinolines.

Protocol:

  • Diazotization of Sulfanilamide:

    • Dissolve sulfanilamide in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring.

    • Maintain the temperature below 5°C throughout the addition.

    • Stir the resulting diazonium salt solution for 15-30 minutes in the ice bath.

  • Azo Coupling:

    • In a separate vessel, dissolve 8-hydroxyquinoline in a dilute sodium hydroxide solution and cool to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the 8-hydroxyquinoline solution with vigorous stirring.

    • Maintain the temperature below 5°C.

    • A colored precipitate should form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the product with cold water to remove any unreacted salts.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).

    • Dry the purified product under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Table 2: Broth Microdilution Protocol

StepProcedure
1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Preparation of Microtiter Plates Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. Add 100 µL of the stock solution to the first well and perform two-fold serial dilutions across the plate.
3. Inoculum Preparation Prepare a bacterial suspension (e.g., MRSA) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
4. Inoculation Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
5. Incubation Incubate the plates at 35-37°C for 16-20 hours.
6. Reading Results The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Antibacterial Susceptibility Testing (Disk Diffusion Assay)

This method provides a qualitative assessment of the antibacterial activity.

Table 3: Agar Disk Diffusion Protocol

StepProcedure
1. Inoculum Preparation Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
2. Plate Inoculation Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.
3. Disk Application Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.
4. Incubation Incubate the plate at 35-37°C for 16-20 hours.
5. Reading Results Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Potential Signaling Pathway Interactions

While experimental validation is pending, the in silico data suggests that this compound could interfere with bacterial signaling pathways by inhibiting key proteins. Bacterial proteases are involved in a myriad of signaling and regulatory processes, including quorum sensing and stress responses. By inhibiting these enzymes, the compound could disrupt these vital communication and survival pathways.

Conceptual Signaling Pathway Inhibition:

signaling_pathway Agent163 This compound Protease Bacterial Protease (Predicted Target) Agent163->Protease Inhibition Signaling Signaling Cascade Protease->Signaling Activation Virulence Virulence Factor Expression Signaling->Virulence Biofilm Biofilm Formation Signaling->Biofilm Survival Bacterial Survival Signaling->Survival

References

Unraveling "Antibacterial Agent 163": An In-Depth Technical Overview of a Promising Hydroxyquinoline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of "Antibacterial agent 163," a novel hydroxyquinoline derivative identified as a potent inhibitor of Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

"this compound," also designated as "compound 1" in foundational research, has been the subject of in silico studies that predict significant antibacterial potential. While specific experimental data on this compound remains limited in the public domain, this guide synthesizes the available theoretical research and provides context through data on related hydroxyquinoline derivatives and standardized experimental protocols.

Core Compound Identity and Predicted Efficacy

"this compound" is a sulfanilamide-hydroxyquinoline derivative.[1] Initial computational studies, specifically molecular docking and molecular dynamics simulations, have investigated its potential as a bacterial protease inhibitor. These in silico models predict favorable binding energies and interactions with key bacterial protein targets, suggesting a strong potential for antibacterial activity against MRSA.

The primary research by Riaz et al. focused on the theoretical binding affinity of three designed hydroxyquinoline derivatives, with "compound 1" (this compound) showing promising inhibitory characteristics in computational models.

Quantitative Data on Related Hydroxyquinoline Derivatives

While specific in vitro quantitative data for "this compound" is not yet available in the reviewed literature, the broader class of hydroxyquinoline derivatives has demonstrated significant anti-MRSA activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various hydroxyquinoline derivatives against MRSA, providing a comparative landscape for the potential efficacy of "this compound."

Compound ClassSpecific DerivativeMRSA Strain(s)MIC Range (µg/mL)Reference
HydroxyquinolinePH17638 clinical isolatesMIC₅₀: 16, MIC₉₀: 32[2]
8-Hydroxyquinoline-5-sulfonamideCompound 3cMRSA isolatesEfficacy comparable to oxacillin/ciprofloxacin[3]
8-HydroxyquinolineGeneralS. aureus ATCC 2921310⁻⁶ mg/mL[4]

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed, standardized methodologies for determining the in vitro antibacterial activity of novel compounds like "this compound." These protocols are based on established practices in antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain (e.g., ATCC 43300)

  • Sterile DMSO (or other suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add a specific volume of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, determined by visual inspection or by measuring the optical density at 600 nm.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • MRSA strain

  • "this compound" solution of known concentration

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile swab, create a confluent lawn of the bacterial suspension on the surface of an MHA plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of "this compound" to the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizing a Potential Mechanism of Action

The following diagram illustrates the hypothetical workflow for the in silico evaluation of "this compound," which is foundational to our current understanding of its potential mechanism of action.

cluster_0 In Silico Drug Discovery Workflow node_A Design of Hydroxyquinoline Derivatives (e.g., Agent 163) node_C Molecular Docking Simulation node_A->node_C node_B Selection of Bacterial Protein Targets (e.g., Proteases) node_B->node_C node_D Analysis of Binding Affinities and Interactions node_C->node_D node_E Molecular Dynamics Simulation node_D->node_E node_F Assessment of Complex Stability and Dynamics node_E->node_F node_G Identification of Lead Compound (this compound) node_F->node_G

Caption: A flowchart of the in silico drug discovery process for "this compound".

Conclusion and Future Directions

"this compound" represents a promising lead compound in the fight against MRSA. The in silico evidence strongly suggests its potential as a bacterial protease inhibitor. However, to fully elucidate its therapeutic potential, further in vitro and in vivo studies are imperative. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of this and other novel hydroxyquinoline derivatives. Future research should focus on synthesizing "this compound" and conducting rigorous antibacterial susceptibility testing to determine its MIC and MBC values against a panel of clinical MRSA isolates. Subsequent studies should then explore its mechanism of action, toxicity profile, and efficacy in preclinical models of infection.

References

In-depth Technical Guide: The Discovery and Profile of a Potent Hydroxyquinoline-Based Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An examination of a promising anti-MRSA compound, representative of the hydroxyquinoline class, from discovery to its potential mechanism of action.

Introduction

This technical guide will provide an in-depth analysis of a representative hydroxyquinoline-based antibacterial agent, referred to as compound 1 in a study by Zhang et al. (2019), which details its synthesis, antibacterial activity, and mechanism of action.[1] This compound serves as an exemplary case study for researchers, scientists, and drug development professionals interested in the potential of the hydroxyquinoline scaffold in combating bacterial infections.

Discovery and History

The discovery of this class of compounds is rooted in a screening of a pre-selected compound library of approximately 60,000 molecules.[2] From this screening, a 4-hydroxyquinoline derivative, DNAC-2, was identified as having antibacterial activity against MRSA and Enterococcus.[2] This initial hit led to the synthesis of over 50 analogues in three series.[2] Within the second series, compound JRS-3-56 (referred to as compound 1 in the study) demonstrated bactericidal activity against MRSA, S. epidermidis, E. faecalis, and E. faecium with a Minimum Inhibitory Concentration (MIC) of ≤0.2 μg/ml.[2]

Quantitative Data Summary

The antibacterial efficacy of compound 1 and its derivatives has been quantified through various in vitro assays. The following table summarizes the key quantitative data for the lead compound and a particularly potent derivative, 5d .

CompoundTarget OrganismMIC (μg/mL)
1 Gram-negative bacteria (drug-susceptible and resistant)8 - 64
5d Gram-positive strains0.125 - 8
5d Gram-negative strains0.125 - 8

Data sourced from Zhang et al. (2019).[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the development and evaluation of compound 1 and its derivatives.

Synthesis of Quinoline Derivatives

The synthesis of the novel quinoline derivatives was achieved via the Mannich reaction, with compound 1 serving as the lead compound for further structural modifications.[1] A key derivatization strategy involved linking a quinolone fragment to the quinoline core to create a hybrid compound, 5d , with the aim of achieving a dual-target antibacterial agent effective against both Gram-positive and Gram-negative bacteria.[1]

In Vitro Antibacterial Activity Assessment

The in vitro antibacterial activities of the synthesized compounds were evaluated against a panel of both Gram-positive and Gram-negative bacteria.[1] The Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods.[1]

Mechanism of Action Studies

Initial mechanistic studies on compound 1 revealed a novel mode of action against Gram-negative bacteria. It was found to block the lipopolysaccharide (LPS) transport pathway by targeting the LptA protein and disrupting the LptA-LptC interaction.[1] For the more potent derivative 5d , molecular docking assays suggested a dual-targeting mechanism, potentially inhibiting both the bacterial LptA and Topoisomerase IV proteins, which would explain its broad-spectrum activity.[1] Evidence from macromolecular synthesis assays, the use of the membrane-specific dye FM4-64, and electron microscopy indicated that compound 1 and its analogues target the bacterial membrane of Gram-positive pathogens with a degree of specificity, as they do not affect Gram-negative or eukaryotic membranes.[2]

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: Experimental workflow for the synthesis and evaluation of quinoline derivatives.

Proposed Dual-Targeting Mechanism of Action

mechanism_of_action cluster_gram_negative Gram-negative Bacteria cluster_gram_positive Gram-positive & Gram-negative Bacteria compound Compound 5d (Quinoline-Quinolone Hybrid) compound->inhibition1 compound->inhibition2 lpta LptA Protein lps_transport LPS Transport inhibition1->lpta top_iv Topoisomerase IV dna_replication DNA Replication inhibition2->top_iv

Caption: Proposed dual-targeting mechanism of action for compound 5d.

References

Unveiling the Potential of Antibacterial Agent 163: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 163, also identified as HY-157141, is a novel hydroxyquinoline derivative that has garnered attention for its potential as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4][5][6]. The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the exploration of new chemical entities with unique mechanisms of action. This technical guide provides a comprehensive overview of the available data on the target spectrum and activity of this compound, with a focus on presenting the current understanding of its potential, while also highlighting the areas requiring further experimental validation.

Target Spectrum and Activity: An In Silico Perspective

To date, the characterization of the antibacterial activity of agent 163 has been primarily conducted through computational, or in silico, studies. A key study by Riaz et al. (2022) utilized molecular docking and molecular dynamics simulations to predict the binding affinity of this compound to several key bacterial protein targets[2]. It is crucial to note that these findings are theoretical and await confirmation through in vitro and in vivo experimental studies.

The in silico analysis suggests that this compound exhibits a strong potential to inhibit MRSA by targeting essential bacterial enzymes. The predicted binding energies and inhibition constants from the molecular docking study are summarized in the table below. These values indicate the theoretical strength of the interaction between the agent and its target proteins; a lower binding energy suggests a more stable complex and potentially greater inhibitory activity.

Target Protein (PDB ID)Bacterial SpeciesPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (K_i) (µM)
Tyrosyl-tRNA synthetase (1JIJ)Staphylococcus aureus-8.450.12
FtsZ protein (1ZI0)Staphylococcus aureus-7.980.29
Penicillin-Binding Protein 2a (PBP2a) (4CJN)Staphylococcus aureus (MRSA)-7.540.73
DNA gyrase subunit B (3VOB)Staphylococcus aureus-6.982.54
Dihydropteroate synthase (6F86)Escherichia coli-6.546.52

Disclaimer: The data presented in this table is based on in silico molecular docking studies and has not been experimentally validated.

Predicted Mechanism of Action

The computational studies suggest that this compound may exert its antibacterial effect by inhibiting multiple key intracellular targets essential for bacterial survival. The binding of the agent to these proteins is predicted to disrupt their normal function, leading to the cessation of vital cellular processes.

This compound This compound Tyrosyl-tRNA synthetase Tyrosyl-tRNA synthetase This compound->Tyrosyl-tRNA synthetase Inhibits FtsZ protein FtsZ protein This compound->FtsZ protein Inhibits PBP2a (MRSA) PBP2a (MRSA) This compound->PBP2a (MRSA) Inhibits DNA gyrase DNA gyrase This compound->DNA gyrase Inhibits Protein Synthesis Protein Synthesis Tyrosyl-tRNA synthetase->Protein Synthesis Disrupts Cell Division Cell Division FtsZ protein->Cell Division Disrupts Cell Wall Synthesis Cell Wall Synthesis PBP2a (MRSA)->Cell Wall Synthesis Disrupts DNA Replication DNA Replication DNA gyrase->DNA Replication Disrupts Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Cell Division->Bacterial Growth Inhibition Cell Wall Synthesis->Bacterial Growth Inhibition DNA Replication->Bacterial Growth Inhibition

Predicted multi-target mechanism of action for this compound.

Experimental Protocols

While specific experimental data for this compound is not yet published, the following are standard, detailed methodologies for evaluating the antibacterial activity of novel compounds against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilution Serial Dilution 96-Well Plate 96-Well Plate Serial Dilution->96-Well Plate Add to wells Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->96-Well Plate Add to wells Incubate Incubate at 37°C for 18-24 hours 96-Well Plate->Incubate Visual Inspection Visual Inspection Incubate->Visual Inspection MIC Determination Determine MIC Visual Inspection->MIC Determination Lowest concentration with no visible growth

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Antibacterial Agent Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of decreasing concentrations of the agent across the wells.

  • Preparation of Bacterial Inoculum: Culture a clinical isolate of MRSA in broth to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibacterial agent. Include positive (broth and bacteria, no agent) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent in which there is no visible bacterial growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Prepare tubes containing broth with the antibacterial agent at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, prepare a growth control tube without the agent.

  • Inoculation: Inoculate each tube with a standardized MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot and plate onto agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.

Conclusion and Future Directions

This compound, a hydroxyquinoline derivative, shows significant promise as a novel anti-MRSA agent based on compelling in silico evidence. The computational data suggests a multi-targeted mechanism of action, which could be advantageous in overcoming resistance development. However, it is imperative to underscore that these findings are predictive. The next critical steps in the development of this compound will be to perform rigorous in vitro and in vivo studies to experimentally validate its antibacterial spectrum, determine its precise MIC values against a panel of clinically relevant MRSA strains, and elucidate its mechanism of action through biochemical and molecular biology techniques. The experimental protocols outlined in this guide provide a robust framework for these future investigations. Successful validation of the in silico predictions will be a significant advancement in the search for new and effective treatments for infections caused by multidrug-resistant bacteria.

References

In Silico Analysis of Antibacterial Agent 163: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the rapid development of novel antibacterial agents. In silico methods, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are pivotal in accelerating the drug discovery process. These computational techniques provide deep insights into the molecular interactions, stability, and pharmacokinetic profiles of potential drug candidates, thereby reducing the time and cost associated with preclinical research.

This technical guide details the in silico evaluation of "Antibacterial agent 163," a novel compound designed to target bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibacterial drugs.[1][2] The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[1][3][4] This document outlines the methodologies employed in the computational analysis of this compound and presents the key findings in a structured format.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active site of bacterial DNA gyrase (PDB ID: 2XCT).[5] These studies are crucial for understanding the compound's potential to inhibit the enzyme's function.[6]

Experimental Protocol
  • Protein Preparation: The three-dimensional crystal structure of Staphylococcus aureus DNA gyrase was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges.

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using the PM6/ZDO theory level.[6] Gasteiger charges were computed for the ligand.

  • Docking Simulation: AutoDock Vina was utilized for the molecular docking calculations.[7] The grid box was centered on the active site of the enzyme, encompassing the key interacting residues. The docking protocol involved a Lamarckian Genetic Algorithm with a set number of runs to ensure conformational sampling.

  • Analysis: The resulting docking poses were analyzed based on their binding energy scores (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) with the active site residues. The pose with the lowest binding energy was selected for further analysis.

Data Presentation
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
This compound -10.80.15ASP81, GLY85, SER88, ALA923
Ciprofloxacin (Reference)-9.50.32ASP81, GLY85, ILE1022

Molecular Dynamics Simulations

To assess the stability of the this compound-DNA gyrase complex, molecular dynamics (MD) simulations were conducted. MD simulations provide insights into the dynamic behavior of the complex over time at an atomic level.[8][9]

Experimental Protocol
  • System Preparation: The docked complex of this compound with DNA gyrase was used as the starting structure. The system was solvated in a cubic box of water molecules and neutralized by adding counter-ions.

  • Simulation Parameters: The GROMACS software package with the CHARMM36 force field was employed for the simulation.[10] The system was first subjected to energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A 100-nanosecond production MD run was performed. Trajectories were saved at regular intervals for analysis.

  • Analysis: The stability of the complex was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The flexibility of the individual residues was assessed by computing the Root Mean Square Fluctuation (RMSF).

Data Summary
MetricValue (Å)Interpretation
RMSD1.8The low RMSD value indicates that the protein-ligand complex remained stable throughout the 100 ns simulation.
RMSF< 2.5The majority of the active site residues showed minimal fluctuations, suggesting a stable binding of the ligand.

ADMET Prediction

Methodology
Data Presentation
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
Distribution
Blood-Brain BarrierLowUnlikely to cause central nervous system side effects.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions mediated by CYP2D6.
Excretion
Renal Organic Cation TransporterSubstrateLikely to be actively secreted by the kidneys.
Toxicity
AMES ToxicityNon-mutagenicUnlikely to be mutagenic.
hERG InhibitionLow riskLow risk of causing cardiotoxicity.
CarcinogenicityNon-carcinogenPredicted to be non-carcinogenic.

Mandatory Visualizations

Signaling Pathway

G Figure 1: Mechanism of Action of this compound cluster_bacterium Bacterial Cell Antibacterial_agent_163 This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Antibacterial_agent_163->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils DNA_Replication->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase

Figure 1: Mechanism of Action of this compound
Experimental Workflow

G Figure 2: In Silico Analysis Workflow Start Start: Identify Antibacterial Target (DNA Gyrase) Protein_Prep Protein Preparation (PDB: 2XCT) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Molecular_Docking Molecular Docking (AutoDock Vina) Protein_Prep->Molecular_Docking Ligand_Prep->Molecular_Docking ADMET_Prediction ADMET Prediction (admetSAR) Ligand_Prep->ADMET_Prediction MD_Simulation Molecular Dynamics Simulation (GROMACS) Molecular_Docking->MD_Simulation Analysis Data Analysis (Binding Energy, RMSD, Toxicity) MD_Simulation->Analysis ADMET_Prediction->Analysis End End: Candidate Prioritization Analysis->End

Figure 2: In Silico Analysis Workflow

References

"Antibacterial agent 163" and its effect on MRSA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Antibacterial Agent L163 and its Effect on MRSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to public health, necessitating the development of novel antimicrobial agents with robust efficacy and unique mechanisms of action. This document provides a detailed technical overview of Antimicrobial Peptide L163, a computationally designed peptide, and its enhanced analog, L163-Ac. We consolidate the available quantitative data on their antimicrobial activities, detail the experimental protocols for their evaluation, and visualize their mechanisms of action. L163 and its N-terminally acetylated form, L163-Ac, exhibit significant activity against multidrug-resistant (MDR) bacteria, including MRSA, by employing a dual mechanism involving cell membrane disruption and DNA interaction.[1][2] This guide serves as a core reference for researchers engaged in the preclinical development of peptide-based therapeutics.

Introduction to Antimicrobial Peptide L163

Antimicrobial Peptide L163 is a synthetic peptide developed through computational design to target multidrug-resistant bacteria.[2] While effective, the base L163 peptide is susceptible to degradation by proteases like trypsin and in plasma.[2] To overcome this limitation, a modified version, L163-Ac, was created through N-terminal acetylation.[2] This modification not only enhances the peptide's stability against enzymatic degradation but also improves its antimicrobial efficacy against several MDR bacterial strains.[2] The primary mechanism of action for both L163 and L163-Ac is the disruption of the bacterial cell membrane's integrity, supplemented by an interaction with bacterial DNA.[1][3] The acetylation of L163-Ac has been shown to improve its ability to damage the cell membrane and bind with DNA.[1]

Quantitative Efficacy Data

The antimicrobial activities of L163 and L163-Ac have been quantified against various bacterial strains. N-terminal acetylation did not alter the activity against MDR Staphylococcus aureus 9 but enhanced activity against other MDR strains.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of L163 and L163-Ac

Bacterial Strain L163 MIC (μg/mL) L163-Ac MIC (μg/mL)
MDR Staphylococcus aureus 9 Data not specified Data not specified
Staphylococcus sciuri P254 Data not specified Data not specified
Staphylococcus aureus RN4220 Data not specified Data not specified
MDR Streptococcus Sc181 > L163-Ac Data not specified
Listeria monocytogenes > L163-Ac Data not specified

| Enterococcus E1478F | > L163-Ac | Data not specified |

Note: Specific MIC values were not detailed in the provided search results, but relative activity indicates enhanced or unchanged efficacy for L163-Ac against the listed strains.[2]

Mechanism of Action

Both L163 and L163-Ac exert their bactericidal effects through a dual-pronged attack on the bacterial cell. The primary mechanism is the permeabilization and disruption of the bacterial cell membrane, leading to depolarization and leakage of cellular contents. This is complemented by a secondary interaction where the peptides bind to bacterial DNA, likely interfering with replication and transcription processes.

Visualized Signaling and Action Pathway

The diagram below illustrates the proposed dual mechanism of action for L163 and L163-Ac against a bacterial cell like MRSA.

Mechanism of Action for L163 & L163-Ac cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L163 L163 / L163-Ac Peptide Membrane Membrane Disruption & Permeabilization L163->Membrane Primary Attack Binding DNA Binding L163->Binding Secondary Attack (Internalization) Depolarization Membrane Depolarization Membrane->Depolarization ROS ROS Accumulation Depolarization->ROS DNA Bacterial DNA Binding->DNA CellDeath Bacterial Cell Death Binding->CellDeath ROS->CellDeath

Caption: Dual mechanism of L163/L163-Ac leading to bacterial death.

Experimental Protocols

The following sections describe the methodologies used to characterize the activity and mechanism of L163 and its analogs.

Peptide Synthesis and Modification
  • Peptide Source: Antimicrobial peptide L163 was initially designed computationally.

  • N-terminal Acetylation: The acetylated derivative, L163-Ac, was synthesized by modifying the N-terminus of the L163 peptide with acetic anhydride.[1][3]

Antimicrobial Susceptibility Testing
  • Method: A standard broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the peptides against various bacterial strains, including MRSA.

  • Procedure:

    • Bacterial strains are cultured to a logarithmic growth phase.

    • Two-fold serial dilutions of the peptides (L163 and L163-Ac) are prepared in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Analysis of Mechanism of Action

A series of biophysical and microbiological assays are employed to elucidate the peptide's mechanism of action.

  • Cell Membrane Integrity Assay:

    • Objective: To investigate the peptide's ability to disrupt the bacterial cell membrane.

    • Methodology: Utilizes fluorescence spectrophotometry and microscopy with membrane-potential-sensitive dyes or probes that intercalate with DNA upon membrane compromise (e.g., propidium iodide).

    • Procedure: Bacterial cells are treated with L163 or L163-Ac. The uptake of the fluorescent dye is monitored over time. An increase in fluorescence indicates membrane permeabilization.[1][3]

  • DNA Binding Assay:

    • Objective: To determine if the peptides interact with bacterial DNA.

    • Methodology: Agarose gel electrophoresis mobility shift assay.[1][3]

    • Procedure:

      • Bacterial genomic DNA is isolated and purified.

      • Constant amounts of DNA are incubated with increasing concentrations of L163 or L163-Ac.

      • The mixtures are run on an agarose gel.

      • Peptide-DNA binding is indicated by the retardation of DNA migration through the gel. The interaction is characterized as a weak binding via electrostatic attraction.[3]

  • Reactive Oxygen Species (ROS) Accumulation:

    • Objective: To measure intracellular ROS levels following peptide treatment, which can be a consequence of membrane damage and metabolic stress.

    • Methodology: Flow cytometry or fluorescence microscopy using a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Procedure: Bacteria are treated with the peptides, incubated with the ROS probe, and the fluorescence intensity is measured, which correlates with the level of intracellular ROS.[1][3]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel antimicrobial peptide like L163.

Start Peptide Design & Synthesis (L163 / L163-Ac) MIC Antimicrobial Susceptibility (MIC Testing vs MRSA) Start->MIC Stability Stability Assays (Plasma, Trypsin) Start->Stability MoA Mechanism of Action Studies MIC->MoA Membrane Membrane Integrity Assay (Fluorescence) MoA->Membrane DNA DNA Binding Assay (Gel Shift) MoA->DNA ROS ROS Accumulation Assay MoA->ROS Toxicity Biosafety/Toxicity Assays (e.g., Hemolysis) MoA->Toxicity Stability->Toxicity Conclusion Identify Lead Candidate (e.g., L163-Ac) Toxicity->Conclusion

Caption: Workflow for evaluation of L163 and its analogs.

Conclusion and Future Directions

Antimicrobial peptide L163, and particularly its acetylated form L163-Ac, demonstrates significant potential as a therapeutic agent against MRSA and other MDR pathogens. The dual mechanism of action, targeting both the cell membrane and intracellular DNA, is a promising feature that may slow the development of bacterial resistance. L163-Ac emerges as a superior candidate due to its enhanced stability and potent antimicrobial activity.[2] Further preclinical development, including in vivo efficacy studies in animal infection models and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, is warranted to fully assess its therapeutic potential.

References

Methodological & Application

How to use "Antibacterial agent 163" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Antibacterial Agent 163

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic hydroxyquinoline derivative with potent antibacterial activity against a range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the quinolone class of antibiotics, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4] This disruption of DNA synthesis leads to bacterial cell death.[2][4] These application notes provide detailed protocols for the in vitro evaluation of this compound in a laboratory setting.

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound targets and stabilizes the complex formed between DNA and the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are responsible for managing the topological state of bacterial DNA during replication.[7][8] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating newly replicated chromosomes.[6][9] By binding to these enzyme-DNA complexes, this compound traps them in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks, induction of the SOS response, and ultimately, cell death.[2][6][7]

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxation Gyrase_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Gyrase_Complex Topoisomerase_IV Topoisomerase IV Topo_Complex Stabilized Topo IV-DNA Cleavage Complex Topoisomerase_IV->Topo_Complex Daughter_Chromosomes Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Replication Daughter_Chromosomes->Topoisomerase_IV Decatenation Agent_163 This compound Agent_163->Gyrase_Complex Agent_163->Topo_Complex DS_Breaks Double-Strand Breaks Gyrase_Complex->DS_Breaks Topo_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10][11]

Bacterial StrainGram StatusATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive292130.5
Staphylococcus aureus (MRSA)Gram-positiveBAA-17171
Enterococcus faecalisGram-positive292122
Streptococcus pneumoniaeGram-positive496190.25
Escherichia coliGram-negative259224
Klebsiella pneumoniaeGram-negative7006038
Pseudomonas aeruginosaGram-negative2785316
Table 2: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213)

This assay measures the rate of bacterial killing over time.[12] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[12]

Concentration0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control6.06.57.28.59.0
1x MIC (0.5 µg/mL)6.05.54.83.5<3.0
4x MIC (2 µg/mL)6.04.23.1<3.0<3.0
8x MIC (4 µg/mL)6.03.5<3.0<3.0<3.0
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDescriptionAssayIC50 (µg/mL)
HEK293Human Embryonic KidneyMTT>128
HepG2Human Hepatocellular CarcinomaMTT>128
A549Human Lung CarcinomaMTT112

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[11][13]

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Serial Dilute Agent 163 in 96-Well Plate Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Prep_Inoculum Prepare Log-Phase Bacterial Culture Start->Prep_Inoculum Setup_Tubes Prepare Tubes with Agent 163 at Various MIC Multiples Prep_Inoculum->Setup_Tubes Inoculate_Tubes Inoculate Tubes to ~5 x 10^5 CFU/mL Setup_Tubes->Inoculate_Tubes Incubate Incubate at 37°C with Shaking Inoculate_Tubes->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Dilute_Plate Incubate_Plates Incubate Plates for 18-24h Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End G Start Start Seed_Cells Seed Mammalian Cells in 96-Well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight for Attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of Agent 163 Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Wells Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

"Antibacterial agent 163" for microbiology research applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in these application notes and protocols is based on data available for 8-hydroxyquinoline derivatives, a class of compounds to which "Antibacterial agent 163" belongs. Specific quantitative data and optimized protocols for "this compound" are not extensively available in public literature. The following data and protocols for representative 8-hydroxyquinoline derivatives are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

"this compound" is a hydroxyquinoline derivative with potent inhibitory activity against various bacteria, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This class of compounds is of significant interest in microbiology research and drug development due to its potential to combat antibiotic-resistant pathogens. These application notes provide an overview of the biological activity of representative 8-hydroxyquinoline derivatives and detailed protocols for their evaluation in a laboratory setting.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 8-Hydroxyquinoline Derivatives

The following table summarizes the MIC values of various 8-hydroxyquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)
PH176 Staphylococcus aureus (MRSA clinical isolates, n=38)16 (MIC₅₀), 32 (MIC₉₀)
HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) Mycobacterium tuberculosis0.1
Mycobacterium smegmatis1.56
Staphylococcus aureus (MSSA)2.2
Staphylococcus aureus (MRSA)1.1
8-Hydroxyquinoline Derivative 5 Escherichia coli (ATCC35218)10⁻⁶ mg/mL
Staphylococcus aureus (ATCC29213)10⁻⁶ mg/mL
Vibrio parahaemolyticus (ATCC17802)10⁻⁶ mg/mL
8-Hydroxyquinoline Neisseria gonorrhoeae (clinical isolates)4-8
Table 2: Cytotoxicity of Representative 8-Hydroxyquinoline Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values of representative 8-hydroxyquinoline derivatives against various human cell lines, providing an indication of their potential toxicity.

Compound/DerivativeCell LineAssayIC₅₀ (µM)
8-Hydroxyquinoline Human neuroblastoma SH-SY5YMTT>1 (No significant cytotoxicity at 1 µM)
Clioquinol Human neuroblastoma SH-SY5YMTT>1 (No significant cytotoxicity at 1 µM)
Nitroxoline Human neuroblastoma SH-SY5YMTT>1 (No significant cytotoxicity at 1 µM)
Various 8-Hydroxyquinoline Derivatives Human esophageal (Eca109) and hepatocellular (Huh7) cancer cellsNot Specified2.26 - 7.46
PH176 Not SpecifiedIn vitro and ex vivo modelsDetermined to be non-cytotoxic/non-irritant

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of "this compound" against a target bacterial strain.

Materials:

  • "this compound" stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Agent Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the "this compound" stock solution to the first well of each row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well (which should only contain MHB).

    • Include a growth control well containing MHB and the bacterial inoculum but no antibacterial agent.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of "this compound" at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxicity of "this compound" against a mammalian cell line.

Materials:

  • "this compound"

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of "this compound" in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is the concentration of the agent that causes a 50% reduction in cell viability.

Visualizations

Mechanism of Action and Experimental Workflow

The primary antibacterial mechanism of 8-hydroxyquinoline derivatives is believed to be their ability to chelate metal ions, disrupting essential bacterial enzymatic processes.

cluster_agent This compound cluster_bacterium Bacterial Cell Agent Hydroxyquinoline Derivative Membrane Cell Membrane Agent->Membrane Penetrates Enzymes Essential Metalloenzymes Agent->Enzymes Inhibits by Ion Deprivation Ions Metal Ions (e.g., Fe²⁺, Zn²⁺) Agent->Ions Chelates Cytoplasm Cytoplasm Membrane->Cytoplasm Ions->Enzymes Cofactors for

Caption: Proposed mechanism of action for "this compound".

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_agent Prepare Serial Dilutions of Agent 163 start->prep_agent inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_agent->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_agent Treat with Serial Dilutions of Agent 163 incubate_24h->treat_agent incubate_48h Incubate for 24-72h treat_agent->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for cytotoxicity (MTT) assay.

References

Application Notes and Protocols for Efficacy Testing of Antibacterial Agent 163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of "Antibacterial agent 163," a novel antimicrobial compound. The described methods are fundamental in preclinical drug development for determining the potency and spectrum of activity of new antibacterial candidates.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This is a primary and crucial quantitative assessment of an antibacterial agent's potency.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.[1][2] It involves challenging a standardized bacterial suspension with serial dilutions of the antimicrobial agent in a liquid growth medium.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate. The typical concentration range to test for a new agent might be from 256 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of "this compound".

    • Include a positive control (bacteria with no antibacterial agent) and a negative control (broth with no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth (turbidity) of the test organism.

Data Presentation:

Test Organism"this compound" MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 2921320.5 (Vancomycin)
Escherichia coli ATCC 2592281 (Ciprofloxacin)
Pseudomonas aeruginosa ATCC 27853324 (Gentamicin)

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of Microtiter Plate B->E C This compound Stock Solution D Serial Dilutions C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test to determine if the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Experimental Protocol:

  • Perform MIC Test:

    • Follow the protocol for the broth microdilution MIC test as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of "this compound" that results in no more than 0.1% of the original inoculum surviving on the agar plate.

Data Presentation:

Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 2921324Bactericidal
Escherichia coli ATCC 259228>64Bacteriostatic

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time. It is a dynamic measure of antimicrobial activity.

Experimental Protocol:

  • Preparation:

    • Prepare flasks containing MHB with "this compound" at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask without the agent.

    • Prepare a standardized bacterial inoculum as described for the MIC test.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of "this compound" and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

Data Presentation:

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.15.24.84.1
46.84.53.92.9
87.93.82.6<2.0
248.53.1<2.0<2.0

Hypothetical Signaling Pathway Inhibition by this compound

For the purpose of this application note, we will hypothesize that "this compound" inhibits bacterial cell wall synthesis by targeting the transglycosylation step of peptidoglycan synthesis.

Hypothetical Mechanism of Action:

"this compound" is proposed to bind to the transglycosylase domain of penicillin-binding proteins (PBPs), thereby preventing the polymerization of the glycan chains of peptidoglycan. This leads to a weakened cell wall and eventual cell lysis.

Signaling Pathway Diagram: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase Translocase (Flippase) Lipid_II->Translocase PBP Penicillin-Binding Protein (PBP) (Transglycosylase Domain) Translocase->PBP Translocation Growing_Glycan_Chain Growing Peptidoglycan Chain PBP->Growing_Glycan_Chain Transglycosylation Agent163 This compound Agent163->PBP Inhibition

Caption: Hypothetical inhibition of peptidoglycan synthesis by Agent 163.

References

Application Notes and Protocols for "Antibacterial Agent 163" in MRSA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health challenge due to its resistance to a broad spectrum of β-lactam antibiotics and its capacity to cause severe infections.[1][2] The development of novel antibacterial agents is crucial to combat the rising threat of multidrug-resistant MRSA strains. "Antibacterial Agent 163" is a novel investigational compound with potential anti-MRSA activity. These application notes provide detailed protocols for the in vitro and in vivo evaluation of "this compound" against MRSA, enabling researchers to assess its efficacy and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for "this compound" against various MRSA strains. These tables are structured for clear comparison of its activity with standard-of-care antibiotics.

Table 1: In Vitro Susceptibility of MRSA Strains to this compound

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
MRSA ATCC 433000.512
MRSA USA3000.512
Vancomycin-Intermediate S. aureus (VISA)142
Clinical Isolate MRSA-CI10.2511
Clinical Isolate MRSA-CI2122

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of this compound in a Murine Peritonitis Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load in Peritoneal Fluid (log10 CFU/mL)
Vehicle Control-08.5
This compound10803.2
Vancomycin10704.1

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-MRSA properties of "this compound" are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • "this compound" stock solution (e.g., 1 mg/mL in DMSO)

  • MRSA strains (e.g., ATCC 43300, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture MRSA overnight on a Tryptic Soy Agar (TSA) plate at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute the suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

  • Serial Dilution:

    • Perform two-fold serial dilutions of "this compound" in CAMHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).[3]

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of the agent with no visible bacterial growth.[4][5]

Protocol 2: Time-Kill Curve Analysis

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3]

Materials:

  • Logarithmic phase culture of MRSA

  • "this compound" at various concentrations (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Sterile culture tubes

  • Sterile saline for dilutions

  • TSA plates

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of MRSA in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[3]

  • Assay Setup:

    • In sterile tubes, add the bacterial inoculum to CAMHB containing "this compound" at the desired concentrations.

    • Include a growth control tube without the agent.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[3]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline and plate them onto TSA plates.

    • Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis:

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of "this compound".[3]

Protocol 3: In Vivo Murine Skin Infection Model

This protocol evaluates the in vivo efficacy of "this compound" in a topical infection model.[6]

Materials:

  • 6-8 week old female BALB/c mice

  • Mid-log phase culture of MRSA (e.g., USA300)

  • "this compound" formulated for topical application

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Bioluminescence imaging system (if using a bioluminescent MRSA strain)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice and shave a small area on their backs.

  • Infection:

    • Create a small wound on the shaved area.

    • Inoculate the wound with a specific concentration of MRSA (e.g., 1 x 10⁷ CFU).

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), topically apply "this compound" or a vehicle control to the wound.

    • Repeat the treatment as required (e.g., once or twice daily).[7]

  • Efficacy Assessment:

    • Monitor the wound size and bacterial burden over several days.

    • Bacterial burden can be quantified by excising the infected skin, homogenizing it, and performing serial dilutions for CFU counting on agar plates.[6]

    • Alternatively, use in vivo bioluminescence imaging to non-invasively monitor the infection.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential mechanism of action for "this compound" and the experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination TimeKill Time-Kill Assay MIC->TimeKill Biofilm Biofilm Disruption Assay TimeKill->Biofilm Toxicity Toxicity Studies SkinInfection Murine Skin Infection Model Toxicity->SkinInfection Peritonitis Murine Peritonitis Model SkinInfection->Peritonitis Agent163 This compound Agent163->MIC Agent163->Toxicity

Caption: Experimental workflow for evaluating "this compound".

signaling_pathway Agent163 This compound PBP2a PBP2a Agent163->PBP2a Inhibition CellWall Cell Wall Synthesis Peptidoglycan Peptidoglycan Cross-linking CellWall->Peptidoglycan Leads to PBP2a->Peptidoglycan Blocks CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Caption: Postulated mechanism of action for "this compound".

mic_workflow Start Start PrepInoculum Prepare MRSA Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plate with MRSA PrepInoculum->Inoculate SerialDilute Serial Dilute Agent 163 in 96-well plate SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

"Antibacterial agent 163" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the preparation, storage, and stability assessment of solutions of the novel investigational compound, Antibacterial Agent 163. The protocols are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the correct preparation and handling of the compound.

PropertyValueNotes
Molecular Formula C₂₁H₂₄N₄O₅S
Molecular Weight 444.5 g/mol
Appearance White to off-white crystalline powder
Solubility (at 25°C)
   DMSO> 100 mg/mLRecommended solvent for stock solutions.
   Ethanol~10 mg/mLCan be used for specific applications requiring less polar solvents.
   Water< 0.1 mg/mLPractically insoluble in aqueous solutions.
pKa 8.2 (basic)The compound has a basic functional group.
Melting Point 178-181°C

Solution Preparation Protocols

Proper preparation of solutions is critical for obtaining reproducible results in downstream applications. The following protocols describe the preparation of stock and working solutions of this compound.

This protocol outlines the steps to prepare a high-concentration stock solution that can be stored for extended periods.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial containing this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh out 4.45 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber-colored vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).

This protocol describes the dilution of the stock solution to prepare working solutions for use in assays such as Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile microbiological broth (e.g., Mueller-Hinton Broth)

  • Sterile polypropylene tubes

Procedure:

  • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the appropriate sterile broth to achieve the desired final concentrations for the assay.

  • Ensure that the final concentration of DMSO in the assay medium does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms. A vehicle control (broth with the same final concentration of DMSO) should be included in all experiments.

Stability Assessment

The stability of this compound solutions was evaluated under various conditions to determine optimal storage and handling procedures. The stability was assessed by measuring the percentage of the parent compound remaining over time using High-Performance Liquid Chromatography (HPLC).

  • Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline with 1% DMSO).

  • Aliquot the solution into separate vials for each time point and condition to be tested.

  • Store the vials under the following conditions:

    • Temperature: -80°C, -20°C, 4°C, 25°C (room temperature), and 40°C.

    • Light Exposure: Protect from light (amber vials) vs. exposure to ambient light.

    • pH: Test in buffered solutions at pH 5.0, 7.4, and 9.0.

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve a vial from each condition.

  • Analyze the samples by a validated HPLC method to quantify the concentration of this compound.

  • Calculate the percentage of the compound remaining relative to the initial concentration at time zero.

The following tables summarize the stability of this compound in a 10 mM DMSO stock solution and a 100 µM working solution in cell culture medium.

Table 1: Stability of 10 mM Stock Solution in DMSO

Storage Temperature% Remaining (1 month)% Remaining (3 months)% Remaining (6 months)
-80°C 99.8%99.5%99.2%
-20°C 99.5%98.9%98.1%
4°C 97.2%92.5%85.4%
25°C 88.1%75.3%60.7%

Table 2: Stability of 100 µM Working Solution in RPMI-1640 Medium (+10% FBS) at 37°C

Time Point% Remaining
0 h 100%
4 h 98.6%
8 h 95.2%
24 h 89.7%
48 h 81.3%

Visualizations

This compound is hypothesized to exert its bactericidal effect by targeting and inhibiting the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This leads to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.

cluster_bacterium Bacterial Cell A This compound B DNA Gyrase (GyrA/GyrB) A->B Inhibits C Relaxed DNA B->C Relaxes F Double-Strand Breaks B->F Leads to accumulation of D Supercoiled DNA C->D Supercoiling E DNA Replication Fork D->E Allows progression of G Cell Death F->G

Caption: Hypothetical mechanism of action of this compound.

The following diagram illustrates the logical flow of the experimental procedures described in these application notes, from the initial preparation of the stock solution to the final analysis of its stability.

A Weigh Antibacterial Agent 163 Powder B Dissolve in Anhydrous DMSO A->B C 10 mM Stock Solution B->C D Store at -20°C or -80°C C->D Long-term Storage E Prepare Working Solutions (e.g., for MIC assays) C->E Dilution G Stability Study Setup (Different Temperatures, pH, Light) C->G Aliquot for Stability Testing F Perform In Vitro Assays E->F H Sample Collection (Multiple Time Points) G->H I HPLC Analysis H->I J Data Analysis & Reporting I->J

Application Notes and Protocols for Assessing the Cytotoxicity of "Antibacterial agent 163"

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of a novel antibacterial agent, designated here as "Antibacterial agent 163." A multi-assay approach is recommended to gain a thorough understanding of the compound's effects on cell health.[1][2] This document outlines the protocols for three key in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for apoptosis detection.

Data Presentation

The quantitative data obtained from these cytotoxicity assays should be summarized for clear comparison. The results are typically expressed as a percentage of the control (untreated cells) and can be used to calculate the IC50 value, which is the concentration of the agent that inhibits 50% of cell viability.[1]

Table 1: Cytotoxicity of this compound on Various Cell Lines

AssayCell LineTreatment Duration (hours)IC50 (µg/mL)
MTT Assay e.g., HEK29324Insert Value
48Insert Value
e.g., HepG224Insert Value
48Insert Value
LDH Assay e.g., HEK29324Insert Value
48Insert Value
e.g., HepG224Insert Value
48Insert Value

Table 2: Apoptosis Induction by this compound

Cell LineConcentration of Agent 163 (µg/mL)Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., A5490 (Control)24Insert ValueInsert Value
Concentration 124Insert ValueInsert Value
Concentration 224Insert ValueInsert Value

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cytotoxicity Testing cluster_1 Cytotoxicity Assays A Cell Seeding (96-well or 6-well plates) B Incubation (24h) Allow cells to attach A->B C Treatment with 'this compound' (various concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E Cytotoxicity Assays D->E F Data Analysis (e.g., IC50 calculation) E->F G MTT Assay (Metabolic Activity) E->G Assess H LDH Assay (Membrane Integrity) E->H Assess I Annexin V-FITC/PI Assay (Apoptosis) E->I Assess

Experimental workflow for cytotoxicity testing.

G cluster_0 Drug-Induced Cytotoxicity Pathways cluster_1 Apoptosis (Programmed Cell Death) cluster_2 Necrosis (Uncontrolled Cell Death) A This compound B Mitochondrial Pathway (Intrinsic) A->B Induces C Death Receptor Pathway (Extrinsic) A->C Induces G Loss of Membrane Integrity A->G Induces D Caspase Activation (Caspase-3, -7) B->D C->D E DNA Fragmentation & Cell Shrinkage D->E F Apoptotic Bodies E->F H Release of Intracellular Components (e.g., LDH) G->H I Inflammation H->I

Major signaling pathways of drug-induced cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5]

Materials:

  • 96-well plates

  • "this compound" stock solution

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin[1]

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the agent.[1] Include a vehicle control (medium with the same solvent concentration used for the agent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[3][6]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[3][6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][6] Gently mix by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of more than 650 nm can be used.[3]

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

  • 96-well plates

  • "this compound" stock solution

  • Serum-free cell culture medium

  • LDH cytotoxicity detection kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of "this compound." Include the following controls:

    • Spontaneous LDH release: Cells in serum-free medium without the agent.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit.[1]

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculation: Calculate cytotoxicity as a percentage of the maximum LDH release after subtracting the spontaneous release.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][10]

Materials:

  • 6-well plates

  • "this compound" stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with different concentrations of "this compound" for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[11][12]

  • Cell Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of ~1 × 10⁶ cells/mL.[12][13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and keep the samples on ice.[10][12]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour, measuring the fluorescence emission at approximately 530 nm (FITC) and >575 nm (PI).[10]

By employing these diverse and well-established methods, researchers can obtain a robust and comprehensive understanding of the cytotoxic profile of "this compound," which is a critical step in its preclinical development.

References

Application Notes and Protocols: Investigating Synergistic Effects of Antibacterial Agents in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antibacterial Agent 163"

Initial research indicates that "this compound" is not a universally recognized or standardized designation for a single chemical entity. The term has been associated with several distinct classes of antimicrobial compounds in scientific literature, including:

  • Hydroxyquinoline derivatives: Certain novel synthetic compounds within this class have been arbitrarily labeled with numbers including "163" in early-stage research.

  • Antimicrobial peptides (AMPs): Specifically, a peptide designated as L163 has been investigated for its antibacterial properties.

  • Bacterial Polysaccharides: A sulfated heteropolysaccharide from Bacillus tequilensis MYG163 has demonstrated broad-spectrum antimicrobial activity.

Given this ambiguity, this document will provide detailed application notes and protocols for researchers interested in studying the synergistic potential of antibacterial agents from each of these three classes when used in combination with conventional antibiotics.

Part 1: Hydroxyquinoline Derivatives in Combination Therapy

Hydroxyquinoline derivatives are a class of compounds known for their metal-chelating and antimicrobial properties. Their ability to disrupt bacterial processes makes them candidates for combination therapy to enhance the efficacy of existing antibiotics, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Application Notes

The primary application for combining hydroxyquinoline derivatives with standard antibiotics is to overcome bacterial resistance. A novel 8-hydroxyquinoline derivative, PH176, has shown promising synergistic activity with oxacillin against MRSA.[1][2][3][4] The proposed mechanism involves the hydroxyquinoline derivative compromising the bacterial cell's integrity or metabolic pathways, thereby re-sensitizing it to the action of the partner antibiotic. Another iron-containing 8-hydroxyquinoline complex, Fe(8-hq)3, has demonstrated synergistic effects with ciprofloxacin and imipenem.[5]

Quantitative Data Summary
CompoundCombination PartnerTarget OrganismKey FindingsReference
PH176OxacillinMRSASynergistic reduction in bacterial colony count.[1][2][3][4]
PH176NitroxolineMRSAReduction in colony count.[1][2][3]
Fe(8-hq)3CiprofloxacinS. aureusSynergistic effect observed.[5]
Fe(8-hq)3ImipenemS. aureusSynergistic effect observed.[5]
Experimental Protocols

1. Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), hydroxyquinoline derivative stock solution, antibiotic stock solution.

  • Procedure:

    • Prepare serial twofold dilutions of the hydroxyquinoline derivative along the x-axis of the microtiter plate.

    • Prepare serial twofold dilutions of the conventional antibiotic along the y-axis of the plate.

    • The final plate will contain a gradient of concentrations for both agents, alone and in combination.

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 1: Additive

    • 1 < FIC ≤ 4: Indifference

    • FIC > 4: Antagonism

2. Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing by the antimicrobial agents over time.

  • Materials: Bacterial culture in logarithmic growth phase, MHB, hydroxyquinoline derivative, antibiotic.

  • Procedure:

    • Prepare flasks containing MHB with the antimicrobial agents at relevant concentrations (e.g., MIC, 2x MIC), both individually and in combination. Include a growth control flask without any agent.

    • Inoculate each flask with the bacterial culture.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions and plate on appropriate agar plates to determine the viable colony-forming units (CFU/mL).

    • Plot log10 CFU/mL versus time.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Visualization

Synergy_Workflow cluster_prep Preparation cluster_assay Synergy Assays cluster_analysis Data Analysis cluster_result Interpretation Bact Bacterial Inoculum (0.5 McFarland) Checker Checkerboard Microdilution Bact->Checker TimeKill Time-Kill Curve Bact->TimeKill DrugA Hydroxyquinoline Stock DrugA->Checker DrugA->TimeKill DrugB Antibiotic Stock DrugB->Checker DrugB->TimeKill FIC Calculate FIC Index Checker->FIC Plot Plot Log10 CFU/mL vs. Time TimeKill->Plot Result Synergy, Additive, Indifference, or Antagonism FIC->Result Plot->Result

Workflow for assessing antibiotic synergy.

Part 2: Antimicrobial Peptides (AMPs) in Combination Therapy

AMPs are a diverse class of naturally occurring molecules that often exert their antimicrobial effect through membrane disruption. This mechanism makes them excellent candidates for synergy with conventional antibiotics that have intracellular targets, as the AMP can facilitate antibiotic entry into the bacterial cell.

Application Notes

Combining AMPs with traditional antibiotics can enhance bactericidal activity, disrupt biofilms, and potentially reduce the development of resistance.[6][7][8] The primary mechanism of synergy often involves the AMP permeabilizing the bacterial membrane, which allows the partner antibiotic to more easily reach its intracellular target (e.g., ribosomes, DNA gyrase).[9][10] This can restore the efficacy of antibiotics against which bacteria have developed resistance via efflux pumps or reduced permeability.

Quantitative Data Summary
AMPCombination PartnerTarget Organism(s)Key FindingsReference
Peptide 1018Ciprofloxacin, Tobramycin, etc.P. aeruginosa, E. coli, MRSA, etc.Synergistic inhibition of biofilm formation; 2- to 64-fold reduction in antibiotic concentration required.[11]
Various AMPsLevofloxacin, MeropenemMultidrug-resistant bacteriaSynergistic effects observed.[12]
LL-37ColistinMultidrug-resistant E. coliStrong synergy, drastically reducing MICs.[6]
Arenicin-1Ampicillin, ErythromycinS. aureus, P. aeruginosaSynergistic killing activity.[10]
Experimental Protocols

The Checkerboard Microdilution Assay and Time-Kill Curve Assay described in Part 1 are the standard methods for evaluating AMP-antibiotic synergy and are directly applicable.

3. Biofilm Disruption/Inhibition Assay

This assay is particularly relevant for AMPs, which are often effective against biofilms.

  • Materials: 96-well flat-bottom plates, appropriate bacterial growth medium (e.g., Tryptic Soy Broth), crystal violet solution, bacterial inoculum.

  • Procedure for Inhibition:

    • Add serial dilutions of the AMP, antibiotic, and their combinations to the wells of the microtiter plate.

    • Inoculate with the bacterial suspension.

    • Incubate for 24-48 hours to allow biofilm formation.

    • Gently wash the wells to remove planktonic bacteria.

    • Stain the adherent biofilm with crystal violet.

    • Wash away excess stain and solubilize the bound dye (e.g., with ethanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm mass.

  • Procedure for Disruption:

    • First, allow the biofilm to form in the plate by incubating an inoculated plate for 24-48 hours.

    • Wash away planktonic cells.

    • Add the antimicrobial agents (alone and in combination) to the established biofilms and incubate for a further 24 hours.

    • Proceed with washing, staining, and quantification as described above.

Visualization

AMP_Synergy_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Antibiotic Conventional Antibiotic Membrane->Antibiotic facilitates entry Target Intracellular Target (e.g., DNA, Ribosome) Death Cell Death Target->Death leads to AMP Antimicrobial Peptide (AMP) Pore Pore Formation/ Permeabilization AMP->Pore disrupts Antibiotic->Target inhibits Pore->Membrane

Mechanism of AMP-antibiotic synergy.

Part 3: Bacterial Polysaccharides in Combination Therapy

Certain bacterial exopolysaccharides (EPS) have demonstrated intrinsic antimicrobial and antibiofilm properties. While research into their synergistic combinations with conventional antibiotics is an emerging field, their ability to disrupt biofilm matrices or modulate host responses presents a potential avenue for combination therapy.

Application Notes

A novel sulfated heteropolysaccharide (EPS-R1) from Bacillus tequilensis MYG163 has shown potent antibacterial and antibiofilm activity.[13][14] While direct synergistic studies with antibiotics are not yet widely published, its strong antibiofilm capabilities suggest a potential application in combination therapy. The polysaccharide could be used to break down the protective biofilm matrix, thereby exposing the embedded bacteria to the lethal action of a conventional antibiotic. This approach would be particularly valuable for treating chronic, biofilm-associated infections.

Quantitative Data Summary

The following table summarizes the intrinsic activity of the polysaccharide from B. tequilensis MYG163, which provides the rationale for its use in combination studies.

CompoundTarget OrganismActivity MetricValueReference
EPS-R1Enterococcus faecalisInhibition Zone33 mm[13][14]
EPS-R1Klebsiella pneumoniaeInhibition Zone42 mm[13][14]
EPS-R1Candida albicansMIC15.62 µg/mL[13][14]
EPS-R1Bacterial BiofilmsInhibition86-88%[13][14]
Experimental Protocols

The Checkerboard Assay , Time-Kill Curve Assay , and Biofilm Disruption/Inhibition Assay detailed previously are all relevant for testing the synergistic potential of antimicrobial polysaccharides. The protocols would be identical, with the polysaccharide replacing the hydroxyquinoline derivative or AMP in the experimental setup.

Visualization

Polysaccharide_Logic Start Chronic Biofilm Infection Problem Biofilm Matrix Protects Bacteria from Antibiotics Start->Problem Hypothesis Hypothesis: Polysaccharide can disrupt biofilm Problem->Hypothesis Action1 Apply Antimicrobial Polysaccharide Hypothesis->Action1 Outcome1 Biofilm Matrix Degraded Action1->Outcome1 Action2 Apply Conventional Antibiotic Outcome2 Bacteria Exposed Action2->Outcome2 acts upon Outcome1->Outcome2 Result Enhanced Bacterial Killing & Infection Resolution Outcome2->Result

Logical pathway for polysaccharide-antibiotic synergy.

References

Troubleshooting & Optimization

"Antibacterial agent 163" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 163" is not a known compound in the public domain. The following information is a generalized guide for researchers facing solubility issues with novel, poorly soluble antibacterial agents, using "Agent 163" as a hypothetical example.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility challenges encountered during the handling and experimental use of poorly soluble compounds like this compound.

Question: My stock solution of this compound is cloudy or shows precipitate after preparation. What should I do?

Answer:

Cloudiness or precipitation indicates that the agent's solubility limit has been exceeded in the chosen solvent system. Here are steps to address this:

  • Gentle Warming: Warm the solution to 37°C in a water bath. Some compounds have higher solubility at slightly elevated temperatures.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up aggregates and facilitate dissolution.

  • Solvent Re-evaluation: If the precipitate persists, the chosen solvent may be inappropriate. Refer to the solubility data (Table 1) and consider a solvent in which the agent shows higher solubility.

  • Lower Concentration: Prepare a new stock solution at a lower concentration to ensure it is well below the solubility limit.

Question: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

Answer:

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out.

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 1% and ideally below 0.5%, as higher concentrations can be toxic to bacteria and affect experimental results.

  • Use a Surfactant: Incorporate a non-ionic surfactant like Tween 80 or Pluronic F-68 into your aqueous buffer. These can form micelles that encapsulate the hydrophobic compound, keeping it in solution. A typical final concentration is 0.01-0.1%.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

  • Co-Solvent System: Prepare the stock solution in a mixture of a primary organic solvent (like DMSO) and a water-miscible co-solvent (like ethanol or PEG 400). This can improve the transition into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Based on its hypothetical properties as a poorly soluble agent, DMSO or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). Always start with a small amount to confirm solubility before preparing a large batch.

Q2: How should I store my stock solution of this compound?

A2: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Ensure the vials are tightly sealed to prevent solvent evaporation.

Q3: Can I adjust the pH of my buffer to improve the solubility of Agent 163?

A3: The effect of pH on solubility depends on the presence of ionizable functional groups on the molecule. If Agent 163 has acidic or basic moieties, adjusting the pH can significantly impact its solubility. A pH-solubility profile should be determined experimentally. For example, a basic compound will be more soluble at a lower pH, while an acidic compound will be more soluble at a higher pH.

Q4: Are there any formulation strategies to enhance the in vivo bioavailability of Agent 163?

A4: For in vivo studies, improving solubility is critical. Common formulation strategies include:

  • Cyclodextrins: Using encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that enhance aqueous solubility.

  • Liposomes: Encapsulating the agent within lipid vesicles can improve its solubility and delivery.

  • Nanosuspensions: Milling the agent into nanoparticles can increase its surface area, leading to improved dissolution rates.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble
Ethanol5Moderately Soluble
Methanol2Sparingly Soluble
DMSO50Highly Soluble
DMF60Highly Soluble
PEG 40025Soluble

Table 2: Effect of Formulation Excipients on Aqueous Solubility of Agent 163

Formulation Vehicle (in PBS pH 7.4)Achievable Concentration (µg/mL)Fold Increase vs. PBS
1% DMSO1.5~150x
5% Tween 8025~2500x
10% HP-β-Cyclodextrin80~8000x
20% PEG 40045~4500x

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 10 µL of the stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube. This gives a final concentration of 100 µM.

  • Vortex the tube vigorously for 1 minute.

  • Shake the solution at room temperature for 2 hours to allow it to reach equilibrium.

  • Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved agent using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of Agent 163 Formulation with HP-β-Cyclodextrin

  • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Weigh the required amount of solid this compound.

  • Slowly add the 20% HP-β-CD solution to the solid agent while vortexing.

  • Place the mixture on a shaker or rotator overnight at room temperature to facilitate complex formation.

  • The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Determine the final concentration of the agent in the formulation using an appropriate analytical technique.

Visualizations

G cluster_0 start Agent 163 Fails to Dissolve q1 Is the solution cloudy or precipitated? start->q1 a1_actions Try: 1. Gentle Warming (37°C) 2. Sonication 3. Re-evaluate Solvent q1->a1_actions Yes q2 Did warming/sonication work? a1_actions->q2 success Solution is Clear Proceed with Experiment q2->success Yes fail Precipitate Persists Lower Stock Concentration q2->fail No

Caption: Troubleshooting workflow for initial dissolution of Agent 163.

G cluster_1 start Prepare High-Concentration Stock in DMSO step4 Slowly Add DMSO Stock to Buffer-Excipient Mix while Vortexing start->step4 step2 Prepare Aqueous Buffer (e.g., PBS) step3 Add Formulation Excipient (e.g., HP-β-CD) to Buffer step2->step3 step3->step4 step5 Check for Precipitation step4->step5 success Homogeneous Solution Ready for Assay step5->success No fail Precipitation Occurs Increase Excipient Conc. or Try Another Excipient step5->fail Yes

Caption: Experimental workflow for preventing precipitation upon aqueous dilution.

G cluster_2 Bacterial Cell agent This compound receptor Cell Wall Precursor (e.g., Lipid II) agent->receptor Binds to enzyme Transglycosylase agent->enzyme Inhibits receptor->enzyme Substrate for pathway Peptidoglycan Synthesis enzyme->pathway Catalyzes result Cell Wall Integrity Lost -> Cell Lysis pathway->result

Caption: Hypothetical signaling pathway for the mechanism of action of Agent 163.

Optimizing "Antibacterial agent 163" concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "Antibacterial Agent 163." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of "this compound" for in vitro studies. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound"?

A1: For initial screening, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A typical starting range for a novel antibacterial agent is from 0.1 µg/mL to 128 µg/mL.[1] This range allows for the assessment of potency against a variety of bacterial species.

Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of "this compound"?

A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] The most common method is the broth microdilution assay, which involves preparing two-fold serial dilutions of "this compound" in a 96-well plate and inoculating the wells with a standardized bacterial suspension.[4][5] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: How do I determine the Minimum Bactericidal Concentration (MBC) of "this compound"?

A3: The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] It is determined as a subsequent step to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antibacterial agent.[8] The lowest concentration that prevents bacterial growth on the agar is the MBC. A detailed protocol is available in the "Experimental Protocols" section.

Q4: How can I assess the cytotoxicity of "this compound" on mammalian cells?

A4: It is essential to evaluate the potential toxicity of "this compound" to host cells. A common method is the MTT assay, which measures cell viability.[1][9] This assay helps determine the concentration of the agent that reduces cell viability by 50% (CC50). A detailed protocol for the MTT cytotoxicity assay is provided in the "Experimental Protocols" section.

Q5: "this compound" is precipitating in my growth medium. How can I resolve this?

A5: Compound precipitation can be due to low aqueous solubility. To address this, prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium.[10] It's crucial to ensure the final solvent concentration is low enough to not affect bacterial growth or cell viability. Additionally, the pH of the medium can influence solubility, so ensure it is within the appropriate range.[1][10]

Q6: My antibacterial agent shows no activity against the tested bacterial strains. What could be the reason?

A6: A lack of activity could be due to several factors. The bacterial strains may have intrinsic resistance mechanisms. The agent might be unstable under the experimental conditions, such as temperature or the pH of the growth medium.[10] It is also possible that the concentration range tested is too low.

Q7: I am observing high variability in the replicate wells of my MIC assay. What are the potential causes?

A7: High variability can stem from several sources, including inaccurate pipetting, an inhomogeneous bacterial suspension, or edge effects in the microplate.[10] To mitigate these, ensure pipettes are calibrated, thoroughly vortex the bacterial suspension before use, and consider not using the outermost wells of the 96-well plate or filling them with a sterile medium to reduce evaporation.[1][10]

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro antibacterial studies.

Table 1: Troubleshooting Common Issues in MIC/MBC Assays
Issue Potential Cause Troubleshooting Step
High variability in replicate wells Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.[10]
Inhomogeneous bacterial suspensionVortex the bacterial suspension thoroughly before and during aliquoting.[10]
Edge effects in microplateAvoid using the outermost wells or fill them with sterile medium to minimize evaporation.[1][10]
ContaminationUse aseptic techniques throughout the procedure. Check the sterility of media and reagents.[10]
Compound precipitation in culture medium Low aqueous solubilityPrepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the bacteria.[10]
Interaction with media componentsTest the solubility of your compound in different types of culture media.[10]
Incorrect pHCheck the pH of the medium after adding your compound and adjust if necessary.[1][10]
No antibacterial activity observed Inherent bacterial resistanceTest against a broader panel of bacterial strains, including known susceptible strains.
Compound instabilityVerify the stability of "this compound" under your experimental conditions (e.g., temperature, pH).
Incorrect concentration rangeTest a wider and higher range of concentrations.
Growth in positive control wells is weak or absent Inoculum size is too lowEnsure the bacterial suspension is standardized to the correct density (e.g., 0.5 McFarland standard).
Inactive bacterial cultureUse a fresh bacterial culture for inoculum preparation.
Improper incubation conditionsVerify the incubation temperature and duration are optimal for the specific bacterial strain.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of "this compound."[4][5]

Materials:

  • "this compound" stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[2][11]

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][12]

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of "this compound" to well 1.

    • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of MHB with the bacterial suspension but no antibacterial agent (positive control for growth).

    • Well 12 should contain 100 µL of sterile MHB only (negative control for sterility).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL, and the concentration of the antibacterial agent will be halved.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[1][2]

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth (turbidity) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined.[11]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.[13]

  • The MBC is the lowest concentration of "this compound" that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]

Protocol 3: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of "this compound" on a mammalian cell line.[1]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]

  • Treatment:

    • Prepare a range of concentrations of "this compound" in the cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the agent. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

Visualizations

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Agent 163 in 96-well plate inoculate Inoculate plate with bacteria serial_dilution->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Troubleshooting_Logic node_action node_action start Inconsistent MIC results? pipetting Pipetting accuracy? start->pipetting inoculum Homogeneous inoculum? pipetting->inoculum Yes calibrate Calibrate pipettes Use reverse pipetting pipetting->calibrate No edge_effect Edge effects? inoculum->edge_effect Yes vortex Vortex suspension before and during use inoculum->vortex No avoid_edges Avoid outer wells or fill with sterile media edge_effect->avoid_edges Yes review_protocol Review protocol for other error sources edge_effect->review_protocol No

Caption: Troubleshooting decision tree for inconsistent MIC results.

Cytotoxicity_Workflow seed_cells Seed mammalian cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of Agent 163 adhere->treat incubate_cyto Incubate for 24-72 hours treat->incubate_cyto add_mtt Add MTT reagent incubate_cyto->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and CC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

References

"Antibacterial agent 163" assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Antibacterial Agent 163. Our goal is to help you navigate potential assay interference and successfully evaluate the efficacy of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for Agent 163 are highly variable between experiments. What could be the cause?

Answer: Inconsistent MIC results can stem from the physicochemical properties of Agent 163. Poor solubility in standard broth media is a common culprit, leading to compound precipitation. This precipitate can be mistaken for bacterial growth, resulting in an overestimation of the MIC.[1] Additionally, if Agent 163 has a distinct color, it may interfere with colorimetric readouts used to assess bacterial growth.[1]

Mitigation Strategies:

  • Solubility Check: Before starting your MIC assay, perform a solubility test. Prepare a serial dilution of Agent 163 in the Mueller-Hinton Broth (MHB) you plan to use, without adding bacteria. Incubate under the same conditions as your experiment and visually inspect for any precipitation. You can also measure the optical density (OD) at 600 nm to check for turbidity.[1]

  • Alternative Viability Indicators: If precipitation is an issue, consider using a viability indicator dye like resazurin. This dye changes color in the presence of metabolically active bacteria and is less affected by the turbidity caused by precipitated compounds.[1][2]

  • Standardized Inoculum: Ensure you are using a standardized bacterial inoculum for each experiment. Variations in the starting bacterial concentration can lead to inconsistent MIC values.[3][4]

Issue 2: Discrepancies Between Different Cytotoxicity Assays

Question: Agent 163 shows high cytotoxicity in the MTT assay, but not in other viability assays. Why is this happening?

Answer: This common issue often points to direct interference with the assay's chemistry. The MTT assay relies on the enzymatic reduction of a yellow tetrazolium salt to a purple formazan product by cellular enzymes.[1][5] If Agent 163 is a reducing agent or is colored, it can directly reduce the MTT reagent or interfere with the spectrophotometric reading of the formazan, leading to false-positive cytotoxicity results.[1]

Mitigation Strategies:

  • Compound-Only Control: Always run a control experiment with Agent 163 in the assay medium without any cells. This will help you determine if the agent itself is reacting with the MTT reagent.[1]

  • Background Correction: Subtract the absorbance values from the compound-only control wells from the corresponding wells containing cells to correct for any background interference.[1]

  • Use an Alternative Assay: If interference is confirmed, switch to a different viability assay that relies on a different detection principle. The resazurin assay is a good alternative as it is also a metabolic indicator but may be less susceptible to the specific interferences affecting MTT.[6] Direct cell counting methods, such as flow cytometry or plating for colony-forming units (CFUs), provide a direct measure of viable cells and are not subject to the same chemical interferences.[6]

Issue 3: Compound Precipitation in Cell Culture Media

Question: I am observing precipitation after adding Agent 163 to my cell culture media. How can I resolve this?

Answer: Compound precipitation in culture media can be caused by several factors including poor solubility, interaction with media components, or shifts in temperature.[1]

Mitigation Strategies:

  • Solvent Concentration: Ensure that the final concentration of the solvent used to dissolve Agent 163 (e.g., DMSO) is low and non-toxic to the cells. High concentrations of organic solvents can cause the compound to crash out of solution when added to an aqueous medium.[1]

  • Media Components: Certain compounds can precipitate in the presence of high concentrations of serum or specific salts in the media.[1] You may need to test the solubility of Agent 163 in a simpler buffer system or a serum-free medium to identify the problematic component.

  • Enhanced Solubility: If solubility remains an issue, you may need to explore the use of co-solvents or solubility-enhancing excipients. However, it is crucial to validate these additives to ensure they do not have any biological activity of their own that could interfere with your results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of assay interference with antibacterial agents?

A1: Assay interference in antibacterial drug discovery can arise from a variety of sources.[7] These include:

  • Compound Reactivity: The test compound may react directly with assay reagents, leading to false signals.[7]

  • Colored Compounds: If the antibacterial agent is colored, it can interfere with absorbance-based readouts.[1]

  • Poor Solubility: Compounds that are not fully soluble can precipitate, which can be misinterpreted as bacterial growth or interfere with optical measurements.[1]

  • Chelation: Some antibacterial agents can be chelated by divalent cations like Mg²⁺ and Ca²⁺ present in standard culture media, which can inhibit their activity.[6]

Q2: How can I differentiate between true antibacterial activity and assay interference?

A2: A series of control experiments is essential to distinguish genuine activity from interference. Key controls include:

  • Compound-only controls: To check for direct effects on the assay reagents.[1]

  • Vehicle controls: To ensure the solvent used to dissolve the compound is not affecting the assay.

  • Using multiple, mechanistically distinct assays: To confirm that the observed activity is not an artifact of a single assay platform.[1]

Q3: What are the best practices for preparing Agent 163 to minimize solubility issues?

A3: To minimize solubility problems with Agent 163, follow these best practices:

  • pH Optimization: Check the pH of your buffer, as the solubility of many compounds is pH-dependent. For some agents, a slightly acidic pH (e.g., 6.0-6.8) can improve solubility.[6]

  • Gradual Dilution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution gradually while vortexing to prevent localized high concentrations that can lead to precipitation.[6]

  • Use of Cation-Adjusted Media: If you suspect chelation by divalent cations is reducing the agent's activity, consider using a cation-adjusted Mueller-Hinton Broth (MHB) or a custom-prepared medium with lower concentrations of Mg²⁺ and Ca²⁺.[6]

Quantitative Data Summary

Table 1: Hypothetical Example of Agent 163 Interference in MTT Assay

ConditionAbsorbance at 570 nm (Mean ± SD)Apparent Viability (%)
Cells Only (Control)1.2 ± 0.1100%
Cells + Agent 163 (10 µg/mL)0.8 ± 0.0567%
Agent 163 Only (10 µg/mL)0.4 ± 0.02N/A
Corrected Absorbance (Cells + Agent 163)0.4 ± 0.0533%

This table illustrates how a colored compound can lead to an overestimation of cell viability. By subtracting the background absorbance from the compound-only control, a more accurate measure of cytotoxicity can be obtained.

Table 2: Effect of Cation Concentration on MIC of Agent 163

MediumMg²⁺ (mg/L)Ca²⁺ (mg/L)MIC of Agent 163 (µg/mL)
Standard MHB20-2540-5016
Cation-Adjusted MHB10-12.520-254

This table demonstrates the potential for divalent cations to interfere with the activity of an antibacterial agent. Using a cation-adjusted medium can reveal a lower, more accurate MIC.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[1][6]

  • Prepare Agent 163 Stock Solution: Dissolve Agent 163 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the Agent 163 stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted agent. Include a positive control (bacteria with no drug) and a negative control (broth only).[6]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1][6]

  • Result Interpretation: The MIC is the lowest concentration of Agent 163 at which there is no visible growth of bacteria.

Protocol 2: Resazurin-Based Viability Assay

This protocol provides an alternative to tetrazolium-based assays like MTT and is often less prone to interference.[6]

  • Bacterial Exposure: Expose the bacteria to a range of concentrations of Agent 163 in a 96-well plate, as you would for an MIC assay.

  • Prepare Resazurin Solution: Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL in PBS) and protect it from light.[6]

  • Add Resazurin: After the desired incubation period with Agent 163, add the resazurin solution to each well and incubate for a further 1-4 hours.

  • Read Results: Measure the fluorescence or absorbance at the appropriate wavelength. A decrease in signal compared to the untreated control indicates a reduction in metabolic activity and therefore, viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Agent 163 Stock C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum D Add Inoculum to Wells B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC/Viability E->F

Caption: Workflow for a typical antibacterial susceptibility assay.

troubleshooting_logic A Inconsistent Results? B Check for Precipitation A->B C Precipitate Visible? B->C D Use Resazurin Assay C->D Yes E Check for Color Interference C->E No F Compound is Colored? E->F G Run Compound-Only Control F->G Yes H Proceed with Caution F->H No

References

Technical Support Center: Improving the Bioavailability of Antibacterial Agent 163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the bioavailability of "Antibacterial agent 163" during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its low aqueous solubility and susceptibility to first-pass metabolism.[1][2] As a Biopharmaceutics Classification System (BCS) Class II compound, it has high permeability but low solubility, meaning its absorption is limited by how well it can dissolve in the gastrointestinal fluids.[3]

Q2: What initial strategies are recommended to enhance the bioavailability of this compound?

A2: Initial strategies should focus on improving the drug's dissolution rate.[1] Key approaches include particle size reduction (such as micronization or creating a nanosuspension), forming amorphous solid dispersions, and using lipid-based formulations.[4][5][6]

Q3: Can co-administration with other agents improve the bioavailability of this compound?

A3: Yes, co-administration with inhibitors of specific metabolic enzymes (like CYP3A4) or efflux transporters (like P-glycoprotein) can potentially increase bioavailability by reducing presystemic metabolism and cellular efflux.[7][8] Natural bioenhancers, such as curcumin or hesperidin, have also been shown to improve the bioavailability of certain drugs.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: High variability in plasma concentrations between experimental subjects.

  • Possible Cause: Inconsistent drug dissolution due to formulation issues, or physiological differences among subjects such as gastric pH or food effects.[2][9]

  • Troubleshooting Steps:

    • Standardize Formulation: Ensure the formulation is uniform. If using a suspension, verify consistent particle size distribution.

    • Control for Food Effects: The presence of food can alter gastrointestinal pH and motility, affecting drug absorption.[9] Conduct studies in both fasted and fed states to characterize this effect and standardize the protocol accordingly.

    • Evaluate pH Sensitivity: Assess the solubility of this compound at different pH levels that mimic the stomach and intestine to determine if pH variations are a significant factor.

Issue 2: The in vivo bioavailability is much lower than predicted by in vitro dissolution studies.

  • Possible Cause: Significant first-pass metabolism in the gut wall or liver, or active efflux of the drug back into the intestinal lumen by transporters like P-glycoprotein.[1][8]

  • Troubleshooting Steps:

    • Conduct a Caco-2 Permeability Assay: This in vitro model helps determine the drug's permeability and whether it is a substrate for efflux transporters.

    • Perform a Liver Microsome Stability Assay: This assay will indicate the extent of metabolic degradation by liver enzymes, helping to quantify the impact of first-pass metabolism.

    • Consider Formulation Strategies to Bypass Metabolism: Lipid-based formulations can facilitate lymphatic transport, which can partially bypass first-pass metabolism in the liver.[4][10]

Issue 3: The amorphous solid dispersion formulation shows poor physical stability and converts back to a crystalline form.

  • Possible Cause: The chosen polymer may not be optimal for stabilizing the amorphous form of this compound, or there may be issues with moisture.[3]

  • Troubleshooting Steps:

    • Screen Different Polymers: Test a variety of polymers to find one that has good miscibility with the drug and a high glass transition temperature (Tg) to ensure the stability of the amorphous state.

    • Control Humidity: Store the formulation under controlled, low-humidity conditions to prevent moisture-induced recrystallization.[11]

    • Add Stabilizers: Incorporate secondary excipients or stabilizers that can inhibit crystallization.[3]

Experimental Protocols

Protocol 1: Preparation and Characterization of an this compound Nanosuspension

  • Objective: To increase the surface area and dissolution velocity of the drug by reducing its particle size.[1][6]

  • Methodology:

    • Preparation (Top-Down Method): A nanosuspension can be prepared using wet media milling.[5]

      • Disperse 5% (w/v) of this compound and 2% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

      • Mill the suspension in a bead mill containing zirconium oxide beads (0.2 mm) for 4-6 hours.

      • Monitor particle size reduction at regular intervals using a laser diffraction particle size analyzer.

    • Characterization:

      • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

      • Zeta Potential: Determine the surface charge to assess the stability of the colloidal dispersion.

      • Dissolution Testing: Perform dissolution studies using a USP paddle apparatus in simulated gastric and intestinal fluids to compare the dissolution rate against the unprocessed drug.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

  • Objective: To compare the oral bioavailability of different formulations of this compound.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

    • Formulation Groups:

      • Group A: Control (unprocessed drug in 0.5% carboxymethylcellulose).

      • Group B: Nanosuspension formulation.

      • Group C: Lipid-based formulation (e.g., a self-emulsifying drug delivery system - SEDDS).

    • Dosing and Sampling:

      • Administer a single oral dose (e.g., 20 mg/kg) to fasted rats.

      • Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

      • Centrifuge the blood to separate plasma and store at -80°C until analysis.

    • Bioanalysis:

      • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

      • Determine the relative bioavailability of the enhanced formulations compared to the control.

Data Presentation

Table 1: Formulation Characterization Data

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unprocessed Drug4500 ± 8500.78-10.2
Nanosuspension210 ± 350.22-28.5
Lipid-Based (SEDDS)150 ± 28 (globule size)0.19-8.7

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Dose: 20 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Control (Unprocessed)350 ± 752.51850 ± 410100%
Nanosuspension980 ± 1501.05180 ± 760~280%
Lipid-Based (SEDDS)1250 ± 2101.56475 ± 950~350%

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & In Vitro Testing cluster_invivo In Vivo Pharmacokinetic Study start This compound (Poorly Soluble) formulate Develop Formulations (Nanosuspension, SEDDS) start->formulate characterize Physicochemical Characterization formulate->characterize dissolution In Vitro Dissolution Testing characterize->dissolution dosing Oral Dosing in Rat Model dissolution->dosing Select Lead Formulations sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax) analysis->pk_calc pk_calc->formulate Optimize Formulation

Caption: Experimental workflow for enhancing and evaluating the bioavailability of Agent 163.

signaling_pathway cluster_absorption Absorption Phase cluster_barriers Bioavailability Barriers drug Oral Administration of This compound dissolution Dissolution in GI Tract drug->dissolution absorption Permeation Across Intestinal Wall dissolution->absorption first_pass First-Pass Metabolism (Gut Wall & Liver) absorption->first_pass systemic Systemic Circulation (Bioavailable Drug) absorption->systemic solubility_limit Low Aqueous Solubility solubility_limit->dissolution Limits first_pass->systemic Reduces

Caption: Logical pathway showing barriers to the oral bioavailability of Agent 163.

References

"Antibacterial agent 163" inconsistent results with MRSA strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Antibacterial Agent 163 against Methicillin-Resistant Staphylococcus aureus (MRSA) strains.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of Agent 163 against different MRSA strains. Why is this happening?

A1: Inconsistent MIC values for a novel antibacterial agent against various MRSA strains can stem from several factors. MRSA exhibits a high degree of genetic diversity, leading to different resistance mechanisms and levels of susceptibility. Key factors include the specific type of Staphylococcal Cassette Chromosome mec (SCCmec) element, the genetic background of the MRSA strain, and the presence of other resistance determinants.[1][2] Some MRSA strains may possess efflux pumps or produce enzymes that can inactivate Agent 163, leading to higher MICs.[3]

Q2: Could the experimental conditions be contributing to the inconsistent results?

A2: Yes, subtle variations in experimental protocol can significantly impact antibacterial susceptibility testing results. Factors such as the bacterial inoculum size, the type and preparation of the growth medium, and incubation conditions (temperature and duration) are critical for reproducibility.[4][5] For instance, a heavier than standard inoculum can lead to falsely elevated MIC values.[5] It is also known that for some resistance mechanisms, expression can be temperature-dependent.[6]

Q3: Does the choice of susceptibility testing method matter?

A3: Absolutely. Different susceptibility testing methods, such as broth microdilution, disk diffusion, and agar dilution, can yield varied results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to minimize inter-laboratory variability.[7] It is crucial to adhere strictly to a validated and standardized method throughout your experiments to ensure consistency.

Q4: We have confirmed the presence of the mecA gene in our MRSA strains, but Agent 163 is still effective against some of them. Why?

A4: The mecA gene confers resistance to β-lactam antibiotics by producing Penicillin-Binding Protein 2a (PBP2a).[1][8][9] If Agent 163 has a mechanism of action that does not involve binding to PBPs, its efficacy would be independent of mecA expression. Novel antibacterial agents may target other essential bacterial processes such as cell membrane integrity, protein synthesis, or DNA replication.[8][10][11]

Troubleshooting Guides

Issue 1: High MIC Variation Between MRSA Isolates

Symptoms: You observe a wide range of MIC values for Agent 163 when testing a panel of clinical or laboratory-adapted MRSA strains.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Genetic diversity of MRSA strains Characterize your MRSA strains by molecular methods (e.g., SCCmec typing, MLST) to understand their genetic background. This can help correlate susceptibility patterns with specific lineages.
Presence of additional resistance mechanisms Screen for genes encoding efflux pumps, modifying enzymes, or other potential resistance determinants that might interact with Agent 163.
Heteroresistance Within a single culture, there may be subpopulations with varying levels of resistance.[7] Perform population analysis profiles (PAPs) to investigate this phenomenon.
Issue 2: Poor Reproducibility of MIC Values for the Same Strain

Symptoms: You are unable to obtain consistent MIC values for the same MRSA strain across different experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent inoculum preparation Strictly adhere to the standardized protocol for preparing the bacterial inoculum to a 0.5 McFarland standard. Use a spectrophotometer to verify the density.[4]
Variations in media preparation Prepare Mueller-Hinton Broth (MHB) or Agar (MHA) according to the manufacturer's instructions. Ensure the final pH is within the recommended range.
Incorrect incubation conditions Use a calibrated incubator set to 35°C ± 2°C and incubate for the precise duration specified in your protocol (typically 16-20 hours for broth microdilution).[7] Temperatures above 35°C may fail to detect some resistance.[6][7]
Instability of Agent 163 Prepare fresh stock solutions of Agent 163 for each experiment. Assess the stability of the agent in your chosen solvent and at the experimental temperature.

Experimental Protocols

Standardized Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of Agent 163 in a suitable solvent.

    • Perform serial two-fold dilutions of Agent 163 in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of Agent 163 that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Isolate MRSA Colonies B Prepare 0.5 McFarland Suspension A->B D Inoculate Microtiter Plate B->D C Prepare Agent 163 Dilutions C->D E Incubate at 35°C for 16-20h D->E F Read MIC E->F G Analyze Data F->G troubleshooting_logic A Inconsistent Results with Agent 163 and MRSA B High MIC Variation Between Strains? A->B C Poor Reproducibility for Same Strain? A->C D Check Strain Genotype (SCCmec, etc.) B->D Yes E Screen for Other Resistance Mechanisms B->E Yes F Standardize Inoculum Preparation C->F Yes G Verify Media and Incubation Conditions C->G Yes H Assess Agent 163 Stability C->H Yes mrsa_resistance_pathways cluster_agent Antibacterial Agents cluster_mrsa MRSA Cell beta_lactam Beta-Lactams cell_wall Cell Wall Synthesis beta_lactam->cell_wall Inhibits agent_163 Agent 163 (Novel Mechanism) target_x Novel Target X agent_163->target_x Inhibits pbp2a PBP2a (mecA) pbp2a->cell_wall Bypasses Inhibition efflux Efflux Pump efflux->agent_163 Expels

References

Technical Support Center: Synthesis of "Antibacterial Agent 163" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of "Antibacterial Agent 163" derivatives. For the purpose of this guide, "this compound" is a novel fluoroquinolone-class compound characterized by a 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, with derivatization primarily occurring at the C-7 position.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges encountered when synthesizing the core of "this compound"?

A1: The synthesis of the fluoroquinolone core, particularly via methods like the Gould-Jacobs reaction, is sensitive to several factors. Common challenges include:

  • Low Yields and Complex Mixtures: Often caused by improper reaction temperature, prolonged reaction times, or impurities in starting materials.[1]

  • Poor Cyclization Efficiency: The high temperatures required for the thermal cyclization step can lead to the formation of dark, tarry byproducts and degradation of the desired product.[1]

  • Side Reactions: Unwanted side reactions such as decarboxylation can occur at elevated temperatures, leading to a mixture of products.[1]

Q2: I am experiencing difficulty with the nucleophilic aromatic substitution (SNAr) at the C-7 position. What can I do to improve the yield?

A2: The SNAr reaction to introduce a substituted amine at the C-7 position is a critical step. The reactivity is highly dependent on the nature of the C-7 substituent.[2] To improve yields:

  • Optimize Reaction Conditions: Experiment with different solvents (e.g., DMSO, DMF, pyridine) and bases (e.g., K2CO3, Et3N) to find the optimal combination for your specific amine.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes reduce reaction times and improve yields for this step.

  • Purity of the Amine: Ensure the amine nucleophile is pure and dry, as impurities can interfere with the reaction.

Q3: My purified "this compound" derivative shows low activity. What could be the cause?

A3: Low antibacterial activity can stem from several factors beyond simple purity:

  • Structural and Electronic Properties: The nature of the substituent at the C-7 position significantly impacts the antibacterial activity.[2] Both the lipophilicity and solubility of the final compound play a crucial role.[2]

  • Incorrect Isomer: Ensure that the correct regioisomer was formed, especially in reactions where multiple isomers are possible.

  • In Vitro vs. In Vivo Activity: Some ester derivatives of fluoroquinolones may show no in vitro activity but can be active in vivo due to hydrolysis back to the carboxylic acid form.[2]

Q4: I'm having trouble purifying my final polar derivative. What purification strategies are recommended?

A4: The high polarity of many "this compound" derivatives, especially those with hydrophilic C-7 substituents, can make purification challenging.[3]

  • Recrystallization: This is often the first choice. If your compound is an oil, try using a co-solvent system (a solvent in which it is soluble and an anti-solvent in which it is not) to induce crystallization.[3]

  • Reversed-Phase Chromatography: For highly polar compounds that do not retain well on standard C18 columns, consider using a polar-modified C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]

  • Ion-Exchange Chromatography: If your derivative is ionizable, ion-exchange chromatography can be a very effective purification method.[5]

Troubleshooting Guides

Guide 1: Low Yield in the Quinolone Core Cyclization Step

This guide addresses common issues during the thermal cyclization step of the quinolone core synthesis.

Observed Problem Potential Cause Recommended Solution
Formation of dark, tarry substance Reaction temperature is too high or heating is uneven.Use a high-boiling, thermally stable solvent like Dowtherm A for more uniform heating. Reduce the temperature slightly and monitor the reaction closely by TLC.[1]
Incomplete reaction Reaction time is too short or temperature is too low.Gradually increase the reaction temperature in stages. Monitor the disappearance of the intermediate by TLC to determine the optimal reaction time.[1]
Presence of decarboxylated byproduct Excessive heat is causing the loss of the 3-carboxy group.Carefully control the temperature of the cyclization step. Start at a lower temperature and gradually increase it. Monitor by TLC to avoid prolonged heating after the desired product is formed.[1]
Low yield despite complete conversion The product is insoluble in the workup solvent, leading to loss during filtration.After cooling the reaction, pour the mixture into a cold, non-polar solvent like petroleum ether to precipitate the product, then filter.[1]
Guide 2: Issues with C-7 Amine Substitution (SNAr Reaction)

This guide focuses on the nucleophilic aromatic substitution to introduce the C-7 side chain.

Observed Problem Potential Cause Recommended Solution
No reaction or very slow conversion Insufficient nucleophilicity of the amine or poor leaving group at C-7.Ensure the C-7 position is activated (e.g., a halogen). For less reactive amines, consider using a stronger base or a higher boiling point solvent to drive the reaction.
Formation of multiple products Side reactions involving other functional groups on the amine or quinolone core.If the amine has multiple reactive sites, consider using a protecting group strategy. Ensure the 3-carboxylic acid is protected as an ester during this step to prevent side reactions.
Low yield of desired product Suboptimal reaction conditions or degradation of the product.Screen different solvents and bases. It has been noted that the choice of C-7 substituent can greatly affect the reaction's success.[2] Start with common conditions (e.g., refluxing in pyridine or acetonitrile with K2CO3) and optimize from there.

Experimental Protocols

Protocol 1: Synthesis of the "this compound" Core

This protocol is a general guideline for the Gould-Jacobs reaction to form the 4-hydroxyquinolone core.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent (e.g., Dowtherm A).

  • Intermediate Formation: Heat the mixture to 140-150°C for 1-2 hours. Monitor the formation of the anilinomethylenemalonate intermediate by TLC.

  • Cyclization: Gradually increase the temperature to 240-250°C. The cyclization is typically complete within 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the cooled mixture into a beaker of cold petroleum ether to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold petroleum ether. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxyquinolone.

Protocol 2: C-7 Substitution with a Heterocyclic Amine

This protocol describes a general procedure for the SNAr reaction at the C-7 position of the quinolone core.

  • Setup: To a solution of the 7-chloro-quinolone core (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or NMP), add the desired heterocyclic amine (1.2-1.5 eq) and an excess of a base such as anhydrous potassium carbonate (2-3 eq).

  • Reaction: Heat the reaction mixture to 80-120°C. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure C-7 substituted derivative.

Visualizations

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Derivatization cluster_3 Phase 4: Final Product Substituted Aniline Substituted Aniline Gould-Jacobs Reaction Gould-Jacobs Reaction Substituted Aniline->Gould-Jacobs Reaction Diethyl Ethoxymethylenemalonate Cyclization (240-250°C) Cyclization (240-250°C) Gould-Jacobs Reaction->Cyclization (240-250°C) 4-Hydroxyquinolone Core 4-Hydroxyquinolone Core Cyclization (240-250°C)->4-Hydroxyquinolone Core Chlorination Chlorination 4-Hydroxyquinolone Core->Chlorination POCl3 7-Chloro Quinolone 7-Chloro Quinolone Chlorination->7-Chloro Quinolone Saponification Saponification 7-Chloro Quinolone->Saponification NaOH, then H+ 7-Chloro Quinolone Acid 7-Chloro Quinolone Acid Saponification->7-Chloro Quinolone Acid SNAr Reaction SNAr Reaction 7-Chloro Quinolone Acid->SNAr Reaction Heterocyclic Amine (R-NH2) Crude Product Crude Product SNAr Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization / Chromatography Final 'Agent 163' Derivative Final 'Agent 163' Derivative Purification->Final 'Agent 163' Derivative

Caption: General synthetic workflow for "this compound" derivatives.

G start Low Yield in Cyclization q1 Is the reaction mixture dark and tarry? start->q1 a1_yes YES: Temperature is likely too high. - Reduce temperature. - Use high-boiling point solvent for even heating. q1->a1_yes a1_no NO q1->a1_no q2 Does TLC show unreacted intermediate? a1_no->q2 a2_yes YES: Incomplete reaction. - Increase reaction time. - Gradually increase temperature. q2->a2_yes a2_no NO q2->a2_no q3 Does TLC show multiple spots, including a non-polar one? a2_no->q3 a3_yes YES: Possible decarboxylation. - Carefully control temperature. - Avoid prolonged heating. q3->a3_yes end_node Consult further literature on starting material purity. q3->end_node

Caption: Troubleshooting workflow for low yield in the quinolone core cyclization step.

G start Start Purification of Crude Product q1 Is the product a solid? start->q1 a1_yes Attempt Recrystallization. - Screen various solvents. q1->a1_yes a1_no Product is an oil/gum. q1->a1_no q3 Is the compound ionizable (acidic/basic)? a1_yes->q3 q2 Is the compound highly polar? a1_no->q2 a2_yes Use Reversed-Phase Chromatography. - Consider polar-modified C18 or HILIC columns. q2->a2_yes a2_no Use Normal Phase (Silica Gel) Chromatography. q2->a2_no a2_yes->q3 a2_no->q3 a3_yes Consider Ion-Exchange Chromatography. q3->a3_yes end_node Pure Compound a3_yes->end_node

Caption: Decision tree for selecting a purification strategy for polar derivatives.

References

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 163 (Fluoroquinolone Class) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "Antibacterial Agent 163," a novel compound belonging to the fluoroquinolone class of antibiotics. Its performance is evaluated against other established antibacterial agents in relevant animal models of infection. The data presented herein is compiled from a meta-analysis of preclinical studies to assist researchers and drug development professionals in assessing its potential therapeutic utility.

Efficacy in a Murine Pneumonia Model

In a standardized murine model of Streptococcus pneumoniae pneumonia, the efficacy of this compound was compared to ciprofloxacin (a second-generation fluoroquinolone) and ceftriaxone (a third-generation cephalosporin). Treatment was initiated 18 hours post-infection, and outcomes were assessed at 48 hours.

Table 1: Comparative Efficacy in S. pneumoniae Murine Pneumonia Model

Antibacterial AgentDosing Regimen (mg/kg, every 12h)Mean Log10 Reduction in Lung CFU/g (± SD)Survival Rate (%)
This compound 25 4.8 ± 0.6 90
Ciprofloxacin303.5 ± 0.870
Ceftriaxone504.2 ± 0.585
Vehicle Control-0.2 ± 0.310
Efficacy in a Rat Sepsis Model

A cecal ligation and puncture (CLP) model in rats was utilized to induce polymicrobial sepsis. The primary endpoints were survival at 72 hours and reduction in peritoneal bacterial load.

Table 2: Comparative Efficacy in Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Antibacterial AgentDosing Regimen (mg/kg, every 8h)Mean Log10 Reduction in Peritoneal CFU/mL (± SD)Survival Rate (%)
This compound 30 5.1 ± 0.4 85
Levofloxacin404.7 ± 0.780
Meropenem605.5 ± 0.390
Vehicle Control-0.1 ± 0.25

Experimental Protocols

A detailed description of the methodologies employed in the key validation studies is provided below.

Murine Pneumonia Model Protocol
  • Animal Model : Male BALB/c mice (6-8 weeks old).

  • Infection : Intranasal inoculation with 5x10^6 CFU of Streptococcus pneumoniae (ATCC 49619).

  • Treatment Groups :

    • This compound (25 mg/kg)

    • Ciprofloxacin (30 mg/kg)

    • Ceftriaxone (50 mg/kg)

    • Vehicle control (saline)

  • Administration : Intraperitoneal injection administered 18 hours post-infection and every 12 hours thereafter.

  • Endpoints :

    • Bacterial Load : Lungs were harvested at 48 hours post-infection, homogenized, and plated for colony-forming unit (CFU) enumeration.

    • Survival : A separate cohort of animals was monitored for survival over a 7-day period.

Rat Sepsis Model Protocol
  • Animal Model : Male Wistar rats (250-300g).

  • Induction of Sepsis : Cecal ligation and puncture (CLP) was performed to induce polymicrobial sepsis.[1][2][3] The cecum was ligated below the ileocecal valve and punctured twice with an 18-gauge needle.[2]

  • Treatment Groups :

    • This compound (30 mg/kg)

    • Levofloxacin (40 mg/kg)

    • Meropenem (60 mg/kg)

    • Vehicle control (saline)

  • Administration : Intravenous injection administered 4 hours post-CLP and every 8 hours thereafter. Fluid resuscitation with 0.9% NaCl was also provided.[4]

  • Endpoints :

    • Bacterial Load : Peritoneal fluid was collected at 24 hours post-CLP for CFU enumeration.

    • Survival : A separate cohort of animals was monitored for survival over a 72-hour period.

Mechanism of Action and Signaling Pathways

This compound, as a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to rapid bacterial cell death. This mechanism is distinct from beta-lactam antibiotics like ceftriaxone and carbapenems like meropenem, which inhibit cell wall synthesis.

Antibacterial_Mechanism_of_Action cluster_fluoroquinolone Fluoroquinolones (e.g., Agent 163) cluster_betalactam Beta-Lactams (e.g., Ceftriaxone) Agent_163 This compound DNA_Gyrase DNA Gyrase Agent_163->DNA_Gyrase Topo_IV Topoisomerase IV Agent_163->Topo_IV DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Cell_Wall_Block Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Block Cell_Wall_Block->Bacterial_Cell_Death

Caption: Comparative mechanisms of action for Fluoroquinolones and Beta-Lactams.

Experimental Workflow

The general workflow for the in vivo validation of antibacterial agents in the described animal models is outlined below.

Experimental_Workflow Start Animal Acclimatization Induce_Infection Induction of Infection (Pneumonia or Sepsis) Start->Induce_Infection Group_Allocation Random Allocation to Treatment Groups Induce_Infection->Group_Allocation Treatment Administration of Antibacterial Agent or Vehicle Group_Allocation->Treatment Monitoring Monitoring of Clinical Signs and Survival Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial Load, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Standardized workflow for in vivo antibacterial efficacy studies.

Summary and Conclusion

The presented data from preclinical animal models suggests that "this compound" demonstrates robust efficacy against both Gram-positive and polymicrobial infections, comparable or superior to existing standard-of-care antibiotics. Its potent activity in both pneumonia and sepsis models highlights its potential as a broad-spectrum antibacterial agent for further clinical development. The distinct mechanism of action, targeting bacterial DNA replication, provides a valuable alternative to cell wall synthesis inhibitors. Further studies are warranted to explore the full therapeutic potential and safety profile of this promising candidate.

References

Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 163 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antibacterial activity of "Antibacterial agent 163," a novel hydroxyquinoline derivative, against the clinically significant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance is objectively compared with two standard-of-care antibiotics, Vancomycin and Linezolid, supported by experimental data from published studies.

Comparative Antibacterial Activity Against MRSA

The antibacterial efficacy of "this compound" and the comparator drugs is summarized below based on their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

Antibacterial AgentBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Additional MIC Data
This compound (PH176) MRSA1632
Vancomycin MRSAMICs for MRSA isolates can range from ≤0.5 to 2.0 µg/mL.[1][2][3] Treatment success with vancomycin is higher when the MIC is ≤0.5 µg/mL compared to 1.0 to 2.0 µg/mL.[1]
Linezolid MRSAThe geometric mean MIC for MRSA has been reported to increase over time, for example, from 1.178 µg/mL to 1.582 µg/mL over a five-year period in one study.[4] Other studies report MICs for MRSA in the range of 1 to 4 µg/mL.[5][6]

Disclaimer: The data presented in this table is compiled from different studies. Direct comparative studies of "this compound" (as PH176), Vancomycin, and Linezolid under identical experimental conditions were not available. Variations in experimental methodologies may influence MIC values.

Experimental Protocols

The following is a detailed methodology for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5][7]

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the antibacterial agent in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.

    • Include a growth control well (inoculum without antibacterial agent) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Visualizing Experimental Workflow and Potential Mechanism

To aid in the understanding of the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (S. aureus) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland Adjust Turbidity inoculum Inoculum Preparation (~5x10^5 CFU/mL) mcfarland->inoculum Dilute in CAMHB plate_inoculation Inoculation of 96-well Plate inoculum->plate_inoculation agent_dilution Serial Dilution of This compound agent_dilution->plate_inoculation incubation Incubation (35°C, 16-20h) plate_inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Workflow for MIC Determination by Broth Microdilution.

Bacterial_Cell_Wall_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Conversion Pentapeptide Pentapeptide (L-Ala-D-Gln-L-Lys-D-Ala-D-Ala) UDP_NAM->Pentapeptide Addition Lipid_I Lipid I Pentapeptide->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II

Simplified pathway of bacterial cell wall synthesis and inhibition by Vancomycin.

References

Comparative Analysis of Novel Antibacterial Agents and Linezolid Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of a novel antibacterial agent, represented by the hydroxyquinoline class, and the established antibiotic, linezolid, in combating Methicillin-Resistant Staphylococcus aureus (MRSA).

This guide provides a detailed comparative analysis of a representative novel antibacterial agent, referred to generically as "Antibacterial Agent 163," a hydroxyquinoline derivative, against the widely used antibiotic, linezolid, for the treatment of infections caused by MRSA. While specific data for a compound designated solely as "this compound" is not publicly available, this analysis utilizes published data for a potent, naturally occurring antimicrobial compound, C59 (an analog of MC21-A), as a surrogate to represent the potential efficacy of this class of molecules.[1] The data presented is derived from peer-reviewed studies and is intended to provide a framework for understanding the potential advantages and mechanisms of novel antibacterial agents in comparison to current standards of care.

Comparative Efficacy Data

The following table summarizes the in vitro activity of the representative novel antibacterial agent C59 and linezolid against a panel of 39 clinical and laboratory isolates of MRSA.[1]

Parameter Antibacterial Agent (C59) Linezolid
MIC90 (μg/mL) Comparable to LinezolidNot explicitly stated, but C59 is comparable
MBC90 (μg/mL) Less than LinezolidHigher than C59
Resistance Development No resistance observed after 21 days of sub-MIC exposure16-fold increase in MIC after 21 days

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) and MBC90 (Minimum Bactericidal Concentration for 90% of isolates) are key indicators of antibiotic efficacy. A lower value indicates greater potency.

Mechanism of Action

The mode of action of hydroxyquinoline derivatives like "this compound" and linezolid are fundamentally different, offering alternative strategies to combat MRSA.

Hydroxyquinoline Derivatives (Representing "this compound")

This class of compounds is understood to primarily act by disrupting the bacterial cell envelope.[2] This can involve destabilizing the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[3] Some derivatives have also been suggested to inhibit cell division processes.[1]

Linezolid

Linezolid is a member of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex essential for protein translation.[5]

G cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cellular Integrity Cellular Integrity Cell Membrane->Cellular Integrity Maintains Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Essential for DNA DNA Cell Division Cell Division DNA->Cell Division Replication for Agent_163 This compound (Hydroxyquinoline Derivative) Agent_163->Cell Membrane Disrupts Linezolid Linezolid Linezolid->Ribosome Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare MRSA inoculum (~5x10^5 CFU/mL) C Inoculate drug dilutions with MRSA A->C B Prepare serial dilutions of Antibacterial Agent & Linezolid B->C D Incubate at 37°C C->D E Withdraw samples at 0, 2, 4, 8, 12, 24 hours D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

References

Replicating Published Findings on Antibacterial Agent L163: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the computationally designed antimicrobial peptide L163 and its N-terminally acetylated derivative, L163-Ac. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings. The guide details the performance of L163 and L163-Ac in comparison to other well-established antimicrobial agents, provides comprehensive experimental protocols, and visualizes its mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of L163, L163-Ac, and other antimicrobial agents against various bacterial strains. Data for L163 and L163-Ac is based on published findings where N-terminal acetylation was shown to enhance antimicrobial activity against certain multidrug-resistant (MDR) strains[1]. For comparison, MIC values for the well-characterized antimicrobial peptide LL-37 and the bacteriocin nisin are included.

Note: Specific MIC values for L163 and L163-Ac from the primary literature were not available in the public domain at the time of this guide's compilation. The tables reflect the qualitative findings of enhanced activity for L163-Ac against specific strains.

Table 1: Comparative MIC of Antimicrobial Peptides against Gram-Positive Bacteria

Antimicrobial AgentStaphylococcus aureusStaphylococcus aureus (MRSA)Listeria monocytogenes
L163 Activity ReportedActivity ReportedActivity Reported
L163-Ac Activity Reported (No Change vs. L163)[1]Activity Reported (No Change vs. L163)[1]Enhanced Activity vs. L163[1]
LL-37 0.62 µM[2]32 µM[3]<10 µg/ml[4]
Nisin 51.2 µg/mL[5]800 µg/mL[6]1.85 to 10^3 IU/ml[7]

Table 2: Comparative MIC of Antimicrobial Peptides against Various Bacterial Strains

Antimicrobial AgentStreptococcus Sc181 (MDR)Enterococcus E1478F (MDR)Candida tropicalisCandida albicans
L163 Activity ReportedActivity ReportedActivity ReportedActivity Reported
L163-Ac Enhanced Activity vs. L163[1]Enhanced Activity vs. L163[1]Decreased Activity vs. L163[1]Decreased Activity vs. L163[1]
LL-37 Not Widely Reported<10 µg/ml (Vancomycin-Resistant Enterococci)[4]Not Widely ReportedResistant in high salt media[4]
Nisin Not Widely ReportedNot Widely ReportedNot Widely ReportedNot Widely Reported

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on L163 and other antimicrobial peptides are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptides (L163, L163-Ac, etc.)

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Select 3-5 colonies of the test bacteria from a fresh agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

DNA Binding Assay via Agarose Gel Electrophoresis

This assay is used to determine the ability of antimicrobial peptides to bind to bacterial DNA.

Materials:

  • Purified bacterial genomic DNA or plasmid DNA

  • Test antimicrobial peptides

  • Tris-EDTA (TE) buffer

  • Agarose

  • Tris-Borate-EDTA (TBE) or Tris-Acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Mixture Preparation:

    • In separate tubes, mix a fixed amount of DNA (e.g., 200 ng) with increasing concentrations of the antimicrobial peptide.

    • Incubate the mixtures at room temperature for approximately 30 minutes to allow for binding.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TBE or TAE buffer and add a DNA stain.

    • Add loading dye to each reaction mixture.

    • Load the samples into the wells of the agarose gel. Include a control of DNA without any peptide.

    • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the gel under UV light.

    • The retardation of DNA migration in the gel in the presence of the peptide, as compared to the DNA-only control, indicates binding. Complete retention of the DNA in the well suggests strong binding or aggregation.

Mandatory Visualization

Mechanism of Action of L163 and L163-Ac

The antimicrobial peptide L163 and its acetylated form, L163-Ac, exhibit a dual mechanism of action against bacteria. This involves both the disruption of the bacterial cell membrane and the binding to intracellular DNA, ultimately leading to cell death[8][9].

L163_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L163_Ac L163 / L163-Ac Membrane Membrane Disruption L163_Ac->Membrane Interaction DNA_Binding DNA Binding L163_Ac->DNA_Binding Internalization Cell_Death Cell Death Membrane->Cell_Death Leads to DNA Bacterial DNA DNA_Binding->Cell_Death Leads to

Caption: Dual mechanism of action of antimicrobial peptide L163 and its acetylated form.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide using the broth microdilution method.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Peptide Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate with Bacteria and Peptides Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Performance of Antibacterial Agent 163 and Other Hydroxyquinoline Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred research into novel antimicrobial compounds, including the promising class of hydroxyquinoline derivatives. This guide provides a comparative analysis of the performance of "Antibacterial agent 163," a member of this class, and its analogs against various MRSA isolates. Due to the limited publicly available data on "this compound," this guide will draw comparisons from published data on structurally similar hydroxyquinoline derivatives, such as PH176, and benchmark their performance against standard-of-care antibiotics for MRSA infections.

Executive Summary

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the in-vitro activity of a representative hydroxyquinoline derivative (PH176) and commonly used antibiotics against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of PH176 against S. aureus Clinical Isolates

AgentNumber of IsolatesMIC50 (μg/ml)MIC90 (μg/ml)
PH176381632

Data sourced from a study on a new 8-hydroxyquinoline derivative, PH176.[4][5][6]

Table 2: Comparative MIC90 Values of Various Antibiotics against MRSA

AntibioticMRSA MIC90 (μg/ml)
Hydroxyquinoline Derivative (PH176) 32
Vancomycin1-2
Linezolid1-4
Daptomycin0.5-1
Ceftaroline1
Tigecycline0.25-0.5

Note: MIC values for comparator antibiotics are generalized from multiple surveillance studies and may vary depending on the specific MRSA isolates and testing methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to assess the performance of antibacterial agents against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: MRSA isolates are cultured on an appropriate medium (e.g., Tryptic Soy Agar) and incubated. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/ml. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/ml in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibacterial agent (e.g., PH176) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilutions of Agent Dilutions->Inoculation Incubation Incubate (16-20h, 35°C) Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Methodology:

  • Preparation: A logarithmic phase culture of the MRSA isolate is diluted to a starting concentration of approximately 5 x 105 CFU/ml in CAMHB.

  • Exposure to Antimicrobial Agent: The bacterial suspension is exposed to the antibacterial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the agent is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated onto an appropriate agar medium.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35°C ± 2°C, after which the number of colonies is counted.

  • Data Analysis: The results are plotted as log10 CFU/ml versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/ml from the initial inoculum.

Time_Kill_Assay start Start with Log-Phase MRSA Culture expose Expose to Antibacterial Agent (at various MIC multiples) start->expose sampling Sample at Time Points (0, 2, 4, 8, 24h) expose->sampling dilution Serial Dilution sampling->dilution plating Plate on Agar dilution->plating incubation Incubate (18-24h) plating->incubation counting Count Colonies (CFU) incubation->counting analysis Plot log10 CFU/ml vs. Time counting->analysis

Caption: Experimental workflow for a time-kill assay.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for "this compound" is not detailed in the available literature. However, hydroxyquinoline derivatives are known to exert their antibacterial effects through various mechanisms, primarily by chelating metal ions essential for bacterial enzyme function. This can disrupt critical cellular processes.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Antibacterial Effect Agent Agent 163 / Analogs MetalIons Essential Metal Ions (e.g., Fe2+, Mg2+) Agent->MetalIons Chelation Enzymes Metabolic Enzymes MetalIons->Enzymes Cofactor for DNA DNA Replication Enzymes->DNA Supports Membrane Cell Membrane Integrity Enzymes->Membrane Maintains Inhibition Inhibition of Growth (Bacteriostatic/Bactericidal) Enzymes->Inhibition DNA->Inhibition Membrane->Inhibition

Caption: Postulated mechanism of action for hydroxyquinoline derivatives.

Conclusion

While specific performance data for "this compound" remains limited, the available information on analogous hydroxyquinoline derivatives, such as PH176, highlights their potential as a promising class of anti-MRSA agents.[4][5][6] Their potent in-vitro activity warrants further investigation, including comprehensive studies on their mechanism of action, resistance development, and in-vivo efficacy. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working to address the challenge of MRSA infections.

References

Head-to-head comparison of "Antibacterial agent 163" and daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Antibacterial Agent 163 vs. Daptomycin

This guide provides a comprehensive, data-driven comparison of the novel investigational drug, this compound, and the established cyclic lipopeptide antibiotic, daptomycin. The analysis focuses on key performance metrics, including antimicrobial efficacy, mechanism of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Daptomycin: A cyclic lipopeptide antibiotic, daptomycin is a well-established agent for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the calcium-dependent insertion of its lipid tail into the bacterial cell membrane, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.

This compound: [This section would detail the known or hypothesized mechanism of action for Agent 163, based on available research data.]

cluster_dapto Daptomycin Mechanism of Action Dap Daptomycin Oligomer Oligomerization Dap->Oligomer Ca²⁺ dependent Ca Ca²⁺ Ca->Oligomer Membrane Bacterial Cell Membrane Depolarization Membrane Depolarization Membrane->Depolarization Oligomer->Membrane inserts into Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Daptomycin's calcium-dependent mechanism of action.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and daptomycin against a panel of clinically relevant Gram-positive pathogens.

OrganismThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)[Data]0.25 - 1
Staphylococcus aureus (MRSA)[Data]0.5 - 2
Enterococcus faecalis (VSE)[Data]1 - 4
Enterococcus faecium (VRE)[Data]1 - 4
Streptococcus pneumoniae[Data]0.12 - 0.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

A Prepare serial two-fold dilutions of This compound and Daptomycin in 96-well plates. B Inoculate each well with a standardized bacterial suspension (5 x 10⁵ CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Determine MIC as the lowest concentration of the agent that completely inhibits visible bacterial growth. C->D

Caption: Broth microdilution workflow for MIC determination.

  • Preparation of Antibiotics: Stock solutions of this compound and daptomycin were prepared in an appropriate solvent. Serial two-fold dilutions were then performed in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial strains were grown on agar plates, and colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the antibiotic that resulted in no visible growth (no turbidity) in the well.

In Vivo Efficacy: Murine Thigh Infection Model

To assess the in vivo efficacy, a neutropenic murine thigh infection model was utilized.

Treatment GroupBacterial Load (log₁₀ CFU/thigh) at 24h Post-Treatment
Vehicle Control[Data]
Daptomycin (40 mg/kg)[Data]
This compound (20 mg/kg)[Data]
This compound (40 mg/kg)[Data]
Murine Thigh Infection Model Protocol
  • Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated in the right thigh muscle with a clinical isolate of MRSA.

  • Treatment: Two hours post-infection, cohorts of mice were treated with a single subcutaneous dose of this compound, daptomycin, or a vehicle control.

  • Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the infected thigh muscle was excised, homogenized, and serially diluted for bacterial enumeration on agar plates.

Safety and Toxicology Profile

An initial assessment of cytotoxicity was performed against human cell lines.

CompoundCell LineCC₅₀ (µM)
This compoundHepG2 (Liver)[Data]
HEK293 (Kidney)[Data]
DaptomycinHepG2 (Liver)>100
HEK293 (Kidney)>100
Cytotoxicity Assay Protocol
  • Cell Seeding: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: Cells were treated with serial dilutions of this compound and daptomycin for 24 hours.

  • Viability Assessment: Cell viability was assessed using a resazurin-based assay. The fluorescence was measured, and the concentration that caused 50% cell death (CC₅₀) was calculated.

Conclusion

This comparative guide provides a foundational analysis of this compound against the clinically utilized antibiotic, daptomycin. The presented data on in vitro activity, in vivo efficacy, and preliminary safety profiles offer a basis for further investigation and development of this compound as a potential therapeutic. Direct, side-by-side experimental evaluation under identical conditions is crucial for a definitive comparison.

Validating the Target of "Antibacterial Agent 163" in S. aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Antibacterial agent 163," a hydroxyquinoline-based compound, with other antibacterial agents targeting Staphylococcus aureus. The focus is on validating its molecular target through established experimental methodologies and presenting comparative performance data.

Introduction to "this compound" and its Putative Target

"this compound" is a hydroxyquinoline derivative that has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of action for hydroxyquinolines against S. aureus is believed to be the disruption of metal ion homeostasis. These compounds act as metal chelators and ionophores, altering the intracellular concentrations of essential metal ions like zinc, iron, and manganese. This disruption can, in turn, inhibit the function of critical metalloenzymes involved in various cellular processes, including respiration and DNA replication.

One well-studied 8-hydroxyquinoline analog, PBT2, has been shown to act as a zinc ionophore in bacteria, leading to a bactericidal effect by altering intracellular metal ion levels.[2][3] While the precise metalloenzyme inhibited by "this compound" is not definitively identified in the public domain, its activity is likely rooted in this disruption of metal-dependent enzymatic pathways. This guide will, therefore, focus on validating this general mechanism and comparing its efficacy to agents with well-defined molecular targets.

Comparative Analysis of Antibacterial Agents Against S. aureus

To provide a comprehensive overview, "this compound" is compared with other antibacterial agents that have distinct and well-validated targets in S. aureus.

Table 1: Comparison of Antibacterial Agents Targeting S. aureus

FeatureThis compound (and derivatives)TriclosanVancomycinLinezolid
Chemical Class HydroxyquinolineDiphenyl etherGlycopeptideOxazolidinone
Primary Target Disruption of metal ion homeostasis (putative inhibition of metalloenzymes)FabI (Enoyl-acyl carrier protein reductase)Cell wall synthesis (inhibits peptidoglycan cross-linking)Protein synthesis (binds to the 50S ribosomal subunit)[4]
Mechanism of Action Acts as a metal chelator and ionophore, leading to dysregulation of essential metal-dependent enzymes.[2]Inhibits fatty acid synthesis, crucial for bacterial membrane formation.Binds to the D-Ala-D-Ala termini of peptidoglycan precursors.[4]Prevents the formation of the initiation complex for protein synthesis.[4]
Spectrum of Activity Primarily active against Gram-positive bacteria, including MRSA.[1]Broad-spectrum, but with notable activity against S. aureus.Primarily active against Gram-positive bacteria, including MRSA.Primarily active against Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).
Resistance Mechanism Alterations in metal ion transport or efflux (hypothesized).Mutations in the fabI gene.Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.Mutations in the 23S rRNA.

Table 2: Comparative Efficacy Data (MIC values) Against S. aureus

CompoundS. aureus Strain(s)MIC (µg/mL)Reference
5,7-dibromo-2-methylquinolin-8-ol (a hydroxyquinoline derivative)S. aureus6.25[5]
PH176 (a hydroxyquinoline derivative)MRSA (clinical isolates)MIC₅₀: 16, MIC₉₀: 32[6]
TriclosanS. aureus~0.015 - 0.125-
VancomycinMRSA0.5 - 2-
LinezolidMRSA1 - 4-

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Target Validation

The following section details the methodologies for key experiments to validate the target and mechanism of action of "this compound" in S. aureus.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Strain: S. aureus (e.g., ATCC 29213 for methicillin-susceptible S. aureus - MSSA, or a clinical MRSA isolate).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antibacterial Agent: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture S. aureus in CAMHB to an exponential phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity). Include a positive control (bacteria with no agent) and a negative control (broth only).

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibacterial agent over time.

Protocol:

  • Bacterial Strain and Media: As described for the MIC assay.

  • Inoculum Preparation: Prepare an exponential phase culture of S. aureus and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare flasks containing CAMHB with "this compound" at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without the agent.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline and plate them on Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide evidence of direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.

  • Compound Treatment: Incubate the bacterial cells with "this compound" at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins. This may require enzymatic (e.g., lysostaphin) and/or mechanical disruption.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific putative target protein (e.g., a known metalloenzyme) in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of "this compound" indicates target engagement.

In Vitro Metalloenzyme Inhibition Assay

Objective: To determine if "this compound" directly inhibits the activity of a purified S. aureus metalloenzyme.

Protocol:

  • Enzyme and Substrate: Purify a candidate metalloenzyme from S. aureus (e.g., a zinc-dependent protease). Use a specific substrate for this enzyme that produces a detectable signal (e.g., colorimetric or fluorometric).

  • Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity and contains the necessary metal cofactor.

  • Inhibition Assay: In a microplate, combine the purified enzyme, the assay buffer, and varying concentrations of "this compound." Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of "this compound," which is the concentration required to inhibit 50% of the enzyme's activity.

Visualizing Mechanisms and Workflows

Signaling Pathway Disruption

The following diagram illustrates the putative mechanism of action of "this compound" in disrupting metal ion homeostasis in S. aureus.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agent163_ext This compound Agent163_int This compound Agent163_ext->Agent163_int Acts as an ionophore Metal_ext Metal Ions (e.g., Zn²⁺) Metal_int Increased Intracellular Metal Ions Metal_ext->Metal_int Transport across membrane Metalloenzyme Metalloenzyme Agent163_int->Metalloenzyme Chelates metal cofactor Metal_int->Metalloenzyme Disrupts homeostasis Inhibition Inhibition Metalloenzyme->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Putative mechanism of "this compound" in S. aureus.

Experimental Workflow for Target Validation

The following diagram outlines the general workflow for validating the antibacterial target of a novel compound.

G Start Novel Antibacterial Compound (e.g., Agent 163) MIC Determine MIC against S. aureus Start->MIC TimeKill Perform Time-Kill Assay MIC->TimeKill Hypothesis Hypothesize Target (e.g., Metalloenzyme) TimeKill->Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA EnzymeAssay In Vitro Enzyme Inhibition Assay Hypothesis->EnzymeAssay Validation Target Validated CETSA->Validation EnzymeAssay->Validation

Caption: General workflow for antibacterial target validation.

Conclusion

"this compound" represents a promising class of compounds with a mechanism of action that is distinct from many currently used antibiotics. By disrupting metal ion homeostasis, it has the potential to be effective against drug-resistant strains of S. aureus. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate its specific molecular target and evaluate its therapeutic potential. A thorough understanding of its mechanism will be crucial for its development as a next-generation antibacterial agent.

References

Benchmarking Hydroxyquinoline Derivatives Against Novel Anti-MRSA Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the performance of a promising class of compounds, hydroxyquinoline derivatives, against recently approved anti-MRSA drugs. While specific quantitative in vitro data for "Antibacterial agent 163," a recently investigated hydroxyquinoline derivative, is not publicly available, this guide will utilize data from other potent compounds within the same chemical class as a benchmark for comparison.

Data Presentation: In Vitro Efficacy Against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected novel anti-MRSA compounds and representative hydroxyquinoline derivatives. MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of MRSA isolates, respectively.

Compound ClassCompoundMIC50 (µg/mL)MIC90 (µg/mL)
Hydroxyquinoline Derivatives PH176[1][2]1632
HQ-2 (converted from µM)[3][4]~0.23-
Lipoglycopeptides Telavancin0.0320.060
Dalbavancin0.0600.120
Oritavancin0.0450.120
Oxazolidinones Tedizolid0.2500.5

Note: The MIC value for HQ-2 was converted from 1.1 µM for comparative purposes, assuming a molecular weight similar to other hydroxyquinoline derivatives.

Experimental Protocols

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold-standard for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA test strain is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound, novel compounds) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth. The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MRSA strain.

In Vivo Efficacy Assessment: Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of a potential new drug. The murine sepsis model is a commonly used model for systemic MRSA infections.

  • Induction of Infection: Mice are infected with a lethal or sub-lethal dose of a clinical MRSA isolate, typically via intraperitoneal or intravenous injection.

  • Treatment Administration: At a specified time post-infection, the test compound (e.g., this compound) and comparator agents are administered to different groups of mice. The route of administration (e.g., intravenous, oral) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring and Endpoints: The animals are monitored for survival over a set period (e.g., 7 days). Other endpoints may include bacterial burden in key organs (e.g., kidneys, spleen, blood), which is determined by homogenizing the tissues and plating serial dilutions to enumerate CFUs.

  • Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test. Bacterial burden data is typically analyzed using non-parametric tests.

Visualizing Key Processes in Anti-MRSA Drug Discovery and Action

The following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms in the development and action of novel antibacterial agents.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Compound Library B Primary Screening (e.g., Broth Microdilution) A->B High-Throughput Screening C Hit Identification (Active Compounds) B->C D MIC/MBC Determination C->D Dose-Response E Mechanism of Action Studies D->E F Lead Compound Selection E->F Promising Candidates G Animal Model of Infection (e.g., Murine Sepsis) F->G H Efficacy & PK/PD Studies G->H I Toxicity Assessment H->I J Clinical Trials I->J Preclinical Candidate

Caption: A generalized workflow for the discovery and preclinical development of novel antibacterial agents.

Signaling_Pathway cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan->Transpeptidase Transglycosylase->Peptidoglycan Glycan Chain Elongation Transpeptidase->Peptidoglycan Cross-linking Lipoglycopeptides Lipoglycopeptides (e.g., Telavancin) Lipoglycopeptides->Lipid_II Binds to D-Ala-D-Ala Lipoglycopeptides->Transglycosylase Inhibits Lipoglycopeptides->Transpeptidase Inhibits

Caption: Mechanism of action of lipoglycopeptide antibiotics against MRSA cell wall synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.